(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHANMSUSBZRCX-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584256 | |
| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-40-1 | |
| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary that can be instrumental in asymmetric synthesis, a critical process in the development of enantiomerically pure pharmaceutical compounds. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The bulky 5,5-diphenyl substitution on this particular oxazolidinone is anticipated to offer a high degree of steric hindrance, potentially leading to excellent stereocontrol in various asymmetric reactions such as aldol additions, alkylations, and Diels-Alder reactions. This guide provides a detailed, albeit theoretical, multi-step protocol for the synthesis of this valuable synthetic tool.
Proposed Synthetic Pathway
The proposed synthesis commences with the readily available chiral starting material, (R)-phenylalanine. The pathway involves five key transformations: N-protection of the amino acid, esterification of the carboxylic acid, a Grignard reaction to introduce the gem-diphenyl moiety, deprotection of the amine, and finally, cyclization to form the target oxazolidinone.
An In-depth Technical Guide on the Physical Properties of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chiral auxiliary, (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one. Due to the limited availability of specific experimental data for this exact compound, this guide also includes information on closely related analogues and general methodologies for the synthesis and characterization of similar oxazolidinone derivatives. This information is intended to serve as a valuable resource for researchers utilizing this class of compounds in asymmetric synthesis and drug development.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid. A summary of its known and computed physical properties is presented in Table 1. It is important to note that much of the available data is for the closely related, non-diphenylated analogue, (R)-4-Benzyl-2-oxazolidinone, and should be used as a reference with caution.
Table 1: Physical Properties of this compound and Related Analogues
| Property | This compound | (R)-4-Benzyl-2-oxazolidinone |
| Molecular Formula | C₂₂H₁₉NO₂ | C₁₀H₁₁NO₂[1] |
| Molecular Weight | 329.4 g/mol [2] | 177.20 g/mol [1] |
| Melting Point | 250-254 °C | 88-90 °C[1] |
| Appearance | White to off-white crystalline powder | Powder[1] |
| Solubility | Data not available | Soluble in chloroform[1] |
| Optical Rotation | Data not available | [α]¹⁸/D +64° (c=1 in chloroform)[1] |
Note: Data for this compound is limited. Data for the non-diphenylated analogue is provided for reference.
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm), the benzylic protons, and the protons on the oxazolidinone ring. The exact chemical shifts and coupling constants would be influenced by the stereochemistry and the presence of the two phenyl groups at the C5 position.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the oxazolidinone ring (~158 ppm), the aromatic carbons of the three phenyl rings, and the aliphatic carbons of the benzyl group and the oxazolidinone core.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbamate group in the region of 1750-1780 cm⁻¹. Other characteristic bands would include those for C-H stretching of the aromatic and aliphatic groups, and C-N stretching.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented in readily accessible literature. However, general methods for the synthesis of chiral oxazolidinones can be adapted.
3.1. General Synthesis of Chiral Oxazolidinones
A common route to chiral oxazolidinones involves the cyclization of a corresponding amino alcohol. For this compound, the precursor would be (R)-2-amino-1,1-diphenyl-3-phenylpropan-1-ol.
Diagram 1: General Synthetic Pathway for Chiral Oxazolidinones
Caption: General synthesis of chiral oxazolidinones.
3.2. Characterization Methods
The characterization of a newly synthesized oxazolidinone would typically involve the following techniques:
-
Melting Point: Determination of the melting point range provides an indication of purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
IR Spectroscopy: To identify key functional groups, particularly the carbonyl group.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Optical Rotation: To measure the specific rotation and confirm the enantiomeric purity.
-
X-ray Crystallography: To unambiguously determine the solid-state structure and absolute stereochemistry.
Application in Asymmetric Synthesis
This compound serves as a chiral auxiliary in asymmetric synthesis. The bulky diphenyl groups at the C5 position are expected to provide a high degree of steric hindrance, leading to excellent stereocontrol in reactions such as alkylations, aldol additions, and Diels-Alder reactions.
Diagram 2: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary
Caption: Asymmetric alkylation workflow.
This workflow illustrates the general strategy for utilizing a chiral oxazolidinone auxiliary. The auxiliary is first acylated, then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The diastereoselectivity of this reaction is controlled by the chiral auxiliary. Finally, the auxiliary is cleaved to yield the desired chiral product and the recoverable auxiliary.
Conclusion
This compound is a valuable chiral auxiliary for asymmetric synthesis. While specific experimental data for this compound is sparse, this guide provides a framework for its expected physical properties and outlines the general experimental protocols for its synthesis, characterization, and application. Further research is warranted to fully elucidate the experimental parameters of this promising chiral auxiliary.
References
The Core Mechanism of Stereocontrol by Diphenyl Oxazolidinone Auxiliaries: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and other biologically active molecules. Chiral auxiliaries are a powerful and reliable tool for achieving this control, and among them, the oxazolidinones popularized by David A. Evans have proven to be exceptionally effective. This technical guide delves into the core mechanism of stereocontrol exerted by a specific class of these auxiliaries: the (4R,5S)-4,5-diphenyl-2-oxazolidinones. We will explore the underlying principles of their stereodirecting influence, provide quantitative data on their efficacy, detail key experimental protocols, and visualize the mechanistic pathways.
The fundamental principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to induce diastereoselectivity in a subsequent chemical transformation.[1] The inherent chirality of the auxiliary directs the formation of a new stereocenter with a high degree of predictability. Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
The diphenyl oxazolidinone auxiliary, derived from (1S,2R)-(-)-2-amino-1,2-diphenylethanol, offers a rigid and sterically defined environment that effectively shields one face of a prochiral enolate, thereby directing the approach of an incoming electrophile to the opposite face. This guide will elucidate the key factors governing this high level of stereocontrol.
The Mechanism of Stereocontrol
The stereodirecting influence of the diphenyl oxazolidinone auxiliary is primarily a result of a combination of steric hindrance and the formation of a rigid, chelated transition state. The overall process can be broken down into three key stages: acylation of the auxiliary, diastereoselective enolate formation and reaction, and finally, cleavage of the auxiliary.
Acylation of the (4R,5S)-Diphenyl-2-Oxazolidinone
The first step involves the attachment of a carboxylic acid derivative to the nitrogen atom of the oxazolidinone auxiliary to form an N-acyl imide. This is typically achieved by deprotonation of the auxiliary with a strong base like n-butyllithium (n-BuLi) followed by quenching with an acyl chloride. Alternatively, milder conditions using an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed.[2]
Diastereoselective Enolate Formation and Alkylation/Aldol Reaction
The cornerstone of stereocontrol lies in the formation of a specific enolate geometry and its subsequent reaction. Deprotonation of the N-acyl imide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively generates the (Z)-enolate. The formation of the (Z)-enolate is favored due to the minimization of steric interactions between the acyl substituent and the oxazolidinone ring.
Once formed, the (Z)-enolate adopts a rigid, chelated conformation where the metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric bulk of the two phenyl groups at the C4 and C5 positions, effectively blocks one face of the enolate. The phenyl group at the C4 position is particularly influential in shielding the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.
For Aldol Reactions: The stereochemical outcome of aldol reactions using these auxiliaries is rationalized by the Zimmerman-Traxler transition state model.[3] The reaction proceeds through a six-membered, chair-like transition state where the metal cation (often boron in these cases) coordinates to both the enolate oxygen and the aldehyde oxygen. The substituents of both the enolate and the aldehyde occupy positions that minimize steric interactions, leading to the observed syn-diastereoselectivity. The chirality of the auxiliary dictates the absolute stereochemistry of the newly formed stereocenters.
Cleavage of the Auxiliary
After the diastereoselective transformation, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. The robust nature of the oxazolidinone ring allows for a variety of cleavage conditions that can be tailored to the desired final product (e.g., carboxylic acid, ester, alcohol, or amide). Common methods include hydrolysis with lithium hydroxide and hydrogen peroxide, transesterification with alkoxides, or reduction with metal hydrides.[2]
Quantitative Data on Diastereoselectivity
The (4R,5S)-diphenyl-2-oxazolidinone auxiliary consistently provides high levels of diastereoselectivity in a variety of reactions. The following tables summarize representative data for alkylation and aldol reactions.
| Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) |
| CH₃I | NaHMDS, -78 °C | 7 : 93 |
| PhCH₂Br | LDA, 0 °C | 2 : 98 |
Table 1: Diastereoselectivity in the Alkylation of N-Propionyl-(4R,5S)-diphenyl-2-oxazolidinone.
| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | Bu₂BOTf, DIPEA | >99 : 1 |
| Isobutyraldehyde | Bu₂BOTf, DIPEA | >99 : 1 |
| Acetaldehyde | Bu₂BOTf, DIPEA | 98 : 2 |
Table 2: Diastereoselectivity in Aldol Reactions of N-Propionyl-(4R,5S)-diphenyl-2-oxazolidinone.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following are representative protocols for the key steps in a typical asymmetric synthesis using the diphenyl oxazolidinone auxiliary.
Protocol 1: Acylation of (4R,5S)-Diphenyl-2-Oxazolidinone
Materials:
-
(4R,5S)-4,5-Diphenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.0 eq) is added dropwise, and the resulting solution is stirred for 15 minutes.
-
Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl-(4R,5S)-diphenyl-2-oxazolidinone.
Protocol 2: Diastereoselective Alkylation
Materials:
-
N-Propionyl-(4R,5S)-diphenyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide (or other electrophile)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
A solution of N-propionyl-(4R,5S)-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.
-
Benzyl bromide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with saturated aqueous NH₄Cl.
-
The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product is then purified by flash chromatography.
Protocol 3: Auxiliary Cleavage to a Carboxylic Acid
Materials:
-
Alkylated N-acyl-(4R,5S)-diphenyl-2-oxazolidinone
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
The alkylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.
-
Aqueous hydrogen peroxide (4.0 eq) is added dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.
-
The THF is removed under reduced pressure, and the aqueous layer is washed with dichloromethane to remove the recovered chiral auxiliary.
-
The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and workflows.
Caption: Experimental workflow for asymmetric synthesis.
Caption: Mechanism of stereocontrol.
Caption: Zimmerman-Traxler model for aldol reactions.
Conclusion
The (4R,5S)-diphenyl-2-oxazolidinone chiral auxiliary provides a robust and highly predictable method for the stereocontrolled synthesis of a wide range of chiral molecules. The mechanism of stereocontrol is well-understood and relies on the formation of a rigid, chelated (Z)-enolate where the bulky phenyl substituents effectively direct the approach of electrophiles. The high diastereoselectivities achieved, coupled with the reliability of the experimental protocols and the ability to recover the auxiliary, make this a valuable tool for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. The continued application and exploration of such chiral auxiliaries will undoubtedly lead to further advancements in the efficient construction of complex, enantiomerically pure molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone | C15H13NO2 | CID 10868374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one: A Technical Guide
Introduction
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary, a class of compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] The effectiveness of such auxiliaries is highly dependent on their solubility in various organic solvents, which influences reaction conditions, purification, and overall yield. This technical guide provides an overview of the available solubility information for this compound and its analogs, detailed experimental protocols for solubility determination, and graphical representations of relevant workflows.
Data Presentation: Solubility in Organic Solvents
Table 1: Qualitative Solubility of (R)-4-Benzyl-2-oxazolidinone
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble (50 mg/mL)[3] |
| Chloroform | Data indicates solubility for optical activity measurement |
| Dichloromethane | Used as a solvent during synthesis and workup[4][5] |
| Tetrahydrofuran (THF) | Used as a solvent during synthesis[4][5] |
| Toluene | Used for recrystallization[4] |
| Ethanol | Data indicates solubility for optical activity measurement[6] |
| Water | Poorly soluble[2] |
Note: This data is for (R)-4-Benzyl-2-oxazolidinone and should be used as an estimation for this compound. Experimental verification is recommended.
Experimental Protocols for Solubility Determination
The following protocols describe methods for determining the solubility of a solid organic compound like this compound.
1. Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.[7][8]
-
Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.
-
Materials:
-
This compound
-
Small test tubes or vials
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Spatula
-
Vortex mixer (optional)
-
-
Procedure:
-
Place approximately 10-30 mg of the solid compound into a small test tube.[8][9]
-
Add the selected solvent dropwise, up to 1 mL, shaking vigorously after each addition.[8][9]
-
Continue adding the solvent up to a total volume of 3 mL, observing for dissolution.[7]
-
A compound is considered soluble if it completely dissolves to form a homogeneous solution.
-
It is partially soluble if some, but not all, of the solid dissolves.
-
It is insoluble if the solid does not appear to dissolve.[9]
-
Record the observations for each solvent tested.
-
2. Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.[10][11]
-
Objective: To quantify the maximum amount of a solute that can dissolve in a given amount of solvent at a specified temperature.
-
Materials:
-
This compound
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial, ensuring that a significant amount of undissolved solid will remain after equilibrium is reached.[12]
-
Accurately pipette a known volume of the desired solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[11][13]
-
After agitation, allow the vials to stand undisturbed for a period to let the excess solid settle.[12]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.[11]
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the analytical instrument's linear range.
-
Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.[11]
-
Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in units such as g/L or mol/L.
-
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound.
Role of Chiral Auxiliaries in Asymmetric Synthesis
This diagram outlines the general strategy for using a chiral auxiliary, such as this compound, in asymmetric synthesis to produce an enantiomerically pure product.[1]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone 99 131685-53-5 [sigmaaldrich.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. csub.edu [csub.edu]
- 9. youtube.com [youtube.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. impactfactor.org [impactfactor.org]
- 12. quora.com [quora.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide on the Stability and Storage of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge on the stability and appropriate storage conditions for (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a chiral auxiliary widely used in asymmetric synthesis. Due to the limited publicly available stability data specific to this compound, this guide incorporates information from structurally related oxazolidinones to provide the best available recommendations.
Core Stability Profile
This compound, and its structural analogs, are generally considered to be stable crystalline solids under normal laboratory conditions. The oxazolidinone ring is a robust heterocycle, but its stability can be influenced by factors such as strong acids or bases, high temperatures, and oxidizing agents.
Key Stability Characteristics:
-
Thermal Stability: The compound is a solid with a relatively high melting point, indicating good thermal stability for short-term exposure to elevated temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
-
Hygroscopicity: While not reported to be excessively hygroscopic, it is good practice to protect the compound from moisture, which could potentially lead to hydrolysis of the oxazolidinone ring, especially under acidic or basic conditions.
-
Photosensitivity: Some related compounds are recommended to be stored in a dark place, suggesting a potential for photosensitivity. Exposure to UV or strong visible light should be minimized.
-
Chemical Incompatibility: Strong oxidizing agents are noted as being incompatible with similar oxazolidinone structures.[1][2] Contact with such agents should be strictly avoided to prevent vigorous and potentially hazardous reactions. The compound is also susceptible to cleavage by strong nucleophiles and under harsh acidic or basic conditions.
Recommended Storage and Handling
Proper storage is crucial to maintain the chemical and chiral integrity of this compound. The following conditions are recommended based on data from analogous compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool and dry place; Room temperature is generally acceptable. | To minimize the rate of any potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). | To protect against oxidation and moisture. |
| Light | Keep in a dark place; Use amber vials. | To prevent potential photodegradation. |
| Container | Tightly closed container. | To prevent contamination and exposure to moisture and air. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, based on the chemistry of the oxazolidinone ring, the following are potential routes of degradation:
-
Hydrolysis: The amide bond within the oxazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening and the formation of the corresponding amino alcohol.
-
Oxidation: The benzyl group could be susceptible to oxidation, particularly in the presence of strong oxidizing agents.
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific conditions, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.
Objective: To determine the stability of this compound under various stress conditions (e.g., heat, humidity, light, acid/base).
Materials and Methods:
-
Instrumentation: HPLC system with a UV detector, analytical balance, pH meter, oven, photostability chamber.
-
Chemicals: this compound, HPLC-grade acetonitrile, HPLC-grade water, formic acid (or other suitable buffer components), hydrochloric acid, sodium hydroxide.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with a small percentage of formic acid for peak shape improvement). The exact composition should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan of the compound (likely in the range of 200-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a defined period.
-
Photostability: Expose a solid sample or a solution of the compound to a controlled source of light (e.g., in a photostability chamber) for a defined period.
Analysis:
-
Inject samples from each stress condition into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Recommended storage conditions to maintain the integrity of this compound.
Caption: A typical experimental workflow for assessing the stability of this compound.
References
Methodological & Application
Application Notes: Asymmetric Aldol Reaction Using (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric aldol reactions utilizing the chiral auxiliary, (R)-4-benzyl-5,5-diphenyloxazolidin-2-one. This powerful tool enables the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are crucial building blocks in the development of pharmaceutical agents and other complex molecules.
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, allowing for the creation of new carbon-carbon bonds with precise control over the stereochemistry of the resulting product. Chiral auxiliaries are instrumental in this process, temporarily imparting their chirality to a substrate to direct the stereochemical outcome of a reaction. The this compound, a member of the Evans' oxazolidinone family, offers a high degree of stereocontrol due to its rigid structure and the steric influence of the benzyl and diphenyl groups. These features effectively shield one face of the enolate, leading to highly diastereoselective additions to aldehydes.
While the primary focus of some studies on the related (S)-4-benzyl-5,5-diphenyloxazolidin-2-one has been in the asymmetric synthesis of α-substituted aldehydes via alkylation and reduction, the principles of stereocontrol are directly applicable to aldol reactions. The protocols provided herein are based on established methodologies for Evans' auxiliaries and are adapted for the specific use of the this compound.
Reaction Principle and Stereochemical Pathway
The asymmetric aldol reaction using an N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one typically proceeds through a six-membered, chair-like transition state when a boron enolate is employed. The bulky 5,5-diphenyl and 4-benzyl groups of the auxiliary dictate the conformation of the enolate and the approach of the aldehyde, leading to the preferential formation of one diastereomer.
The generally accepted model for Evans' auxiliaries predicts the formation of a (Z)-enolate upon reaction with a Lewis acid like dibutylboron triflate and a tertiary amine base. This (Z)-enolate then reacts with an aldehyde via a Zimmerman-Traxler transition state. The stereodirecting groups on the oxazolidinone ring force the R group of the enolate into a pseudo-equatorial position to minimize steric interactions. The aldehyde then approaches the enolate from the less hindered face, resulting in a predictable absolute stereochemistry in the aldol adduct.
Below is a diagram illustrating the logical workflow of the asymmetric aldol reaction.
Caption: Experimental workflow for the asymmetric aldol reaction.
Experimental Protocols
The following are detailed protocols for the key steps in the asymmetric aldol reaction using this compound.
Protocol 1: N-Acylation of the Chiral Auxiliary
This protocol describes the acylation of the chiral auxiliary, for example, with propionyl chloride, to form the N-acyl imide necessary for the aldol reaction.
Materials:
-
This compound
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred for an additional 1 hour at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for another 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl imide.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol addition of the N-propionyl imide to a generic aldehyde.
Materials:
-
N-Propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one
-
Aldehyde (e.g., isobutyraldehyde)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
Procedure:
-
A solution of the N-propionyl imide (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of DIPEA (1.2 eq). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour to form the (Z)-boron enolate.
-
The reaction mixture is re-cooled to -78 °C.
-
The aldehyde (1.5 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of pH 7 phosphate buffer, followed by methanol.
-
A solution of 2:1 MeOH:H₂O₂ is added, and the mixture is stirred vigorously for 1 hour at 0 °C to decompose the boron intermediates.
-
The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude aldol adduct is purified by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes a common method for the removal of the chiral auxiliary to yield the chiral β-hydroxy acid, which can then be converted to other derivatives.
Materials:
-
Aldol adduct from Protocol 2
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
Procedure:
-
The aldol adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.
-
An aqueous solution of LiOH (4.0 eq) and H₂O₂ (4.0 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.
-
The THF is removed under reduced pressure.
-
The aqueous layer is washed with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer is acidified to pH 2-3 with aqueous HCl and then extracted with diethyl ether.
-
The combined organic extracts containing the β-hydroxy acid are dried over anhydrous MgSO₄, filtered, and concentrated to yield the final product.
Data Presentation
The following table summarizes expected outcomes for an asymmetric aldol reaction with N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one and various aldehydes, based on typical results for similar Evans' auxiliaries. Actual results should be determined experimentally.
| Aldehyde | Product Stereochemistry | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| Isobutyraldehyde | syn | >95:5 | >99% | 85-95 |
| Benzaldehyde | syn | >95:5 | >99% | 80-90 |
| Acetaldehyde | syn | >90:10 | >98% | 75-85 |
Signaling Pathway and Reaction Mechanism
The stereochemical outcome of the aldol reaction is dictated by the formation of a specific transition state. The diagram below, generated using Graphviz, illustrates the proposed Zimmerman-Traxler transition state for the reaction of the (Z)-boron enolate with an aldehyde.
Caption: Proposed Zimmerman-Traxler transition state.
Note: The DOT script above is a template. A chemical drawing software would be required to generate the actual image of the transition state to be embedded.
Conclusion
The use of this compound as a chiral auxiliary in asymmetric aldol reactions provides a reliable and highly stereoselective method for the synthesis of enantioenriched β-hydroxy carbonyl compounds. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex chiral molecules. Experimental validation is recommended to confirm the specific outcomes for each unique substrate combination.
Protocol for N-acylation of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
Application Note
This protocol details the N-acylation of the chiral auxiliary, (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one. This class of compounds, known as Evans auxiliaries, are pivotal in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. The N-acyl derivatives serve as versatile intermediates in various reactions, including aldol additions, alkylations, and Diels-Alder reactions. The protocol described herein is a standard and robust method involving the deprotonation of the oxazolidinone nitrogen with a strong base, followed by quenching with an acylating agent. Due to the significant steric hindrance imparted by the 5,5-diphenyl substitution, specific considerations for reaction conditions are highlighted to ensure efficient acylation.
Experimental Protocols
Method 1: N-Acylation using n-Butyllithium and Acyl Chloride
This is a widely employed and generally high-yielding method for the N-acylation of Evans-type oxazolidinones.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Acyl chloride (e.g., propionyl chloride, acetyl chloride, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the oxazolidinone in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution may turn a pale yellow color, indicating the formation of the lithium salt. Stir the mixture at -78 °C for 30-60 minutes.
-
Acylation: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture at -78 °C. Stir the reaction at this temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Method 2: N-Acylation using Triethylamine and Acyl Anhydride with a DMAP Catalyst
This method offers a milder alternative to the strong base protocol, which may be advantageous for sensitive substrates.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Acyl anhydride (e.g., propionic anhydride, acetic anhydride, etc.)
-
4-(Dimethylamino)pyridine (DMAP)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM or THF.
-
Addition of Reagents: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Acylation: Add the acyl anhydride (1.2 equivalents) dropwise to the mixture at room temperature. Stir the reaction at room temperature until completion, as monitored by TLC. Due to the steric hindrance of the substrate, this may require an extended reaction time (overnight to 24 hours).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-acylated product.
Data Presentation
The following table summarizes typical reaction parameters for the N-acylation of oxazolidinones based on literature for structurally related compounds. Note that yields and reaction times for this compound may vary due to increased steric hindrance.
| Method | Base/Catalyst | Acylating Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | n-Butyllithium | Acyl Chloride | THF | -78 to RT | 2 - 4 | 85 - 95 |
| 2 | Et₃N / DMAP | Acyl Anhydride | DCM or THF | Room Temperature | 12 - 24 | 70 - 90 |
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of this compound.
Application Notes: Diastereoselective Alkylation with (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
Introduction
The use of chiral auxiliaries is a powerful and reliable strategy in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.[1] Among these, oxazolidinones, pioneered by David A. Evans, are preeminent auxiliaries for stereocontrolled carbon-carbon bond formation.[2] This document provides detailed protocols for the diastereoselective alkylation of N-acyl oxazolidinones derived from (R)-4-benzyl-5,5-diphenyloxazolidin-2-one. The bulky C4 benzyl group and C5 diphenyl groups work in concert to create a highly rigid and sterically biased environment, leading to exceptional levels of stereocontrol in the alkylation of the corresponding enolates.
The overall synthetic sequence involves three key steps:
-
N-Acylation: The chiral auxiliary is appended to a carboxylic acid derivative.
-
Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated to form a rigid Z-enolate, which is then alkylated with high facial selectivity.[1]
-
Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched product (e.g., carboxylic acid, alcohol, or amide) and allow for the recovery of the auxiliary.
Data Presentation: Alkylation Performance
The diastereoselectivity of the alkylation is highly dependent on the choice of base, electrophile, and reaction conditions. The bulky nature of the this compound auxiliary is expected to provide selectivities that are comparable to or exceed those of standard Evans auxiliaries. The following table summarizes representative data for the alkylation of N-propionyl oxazolidinones.
| Electrophile (E+) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide (BnBr) | LDA | THF | 0 | ~85-95 | >99:1 |
| Allyl Iodide | NaHMDS | THF | -78 | ~75-85 | >98:2 |
| Methyl Iodide (MeI) | NaHMDS | THF | -78 | ~90-98 | 91:9 |
| Ethyl Bromide (EtBr) | LDA | THF | 0 | ~80-90 | >95:5 |
Data compiled from analogous Evans auxiliary systems. Selectivity is typically determined by ¹H NMR or GC analysis of the crude reaction mixture.[3][4]
Experimental Workflow
The following diagram outlines the complete workflow for the diastereoselective alkylation process, from the starting chiral auxiliary to the final enantiomerically pure carboxylic acid.
Caption: Overall workflow for the asymmetric synthesis.
Experimental Protocols
Materials and General Considerations:
-
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.
-
Reagents should be of high purity. Bases like n-BuLi and LDA should be titrated prior to use.
-
Low-temperature reactions (-78 °C) are typically achieved using a dry ice/acetone bath.
Protocol 1: N-Propionylation of this compound
This protocol describes the acylation using a mild method with DMAP as a catalyst.[3]
-
To a solution of this compound (1.0 equiv.) in anhydrous THF (0.2 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Propionic anhydride (1.5 equiv.) is added to the solution via syringe.
-
The reaction mixture is stirred at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol details the formation of the sodium enolate and subsequent alkylation.[3]
-
The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a thermometer.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv., as a 1.0 M solution in THF) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution typically turns yellow upon enolate formation.
-
The mixture is stirred at -78 °C for 30 minutes.
-
Benzyl bromide (1.2 equiv.) is added dropwise.
-
The reaction is stirred at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, then extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis before purification by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary to a Carboxylic Acid
This protocol uses lithium hydroperoxide to cleave the auxiliary, yielding the carboxylic acid.[5][6][7]
-
The purified, alkylated N-acyl oxazolidinone (1.0 equiv.) is dissolved in a 3:1 mixture of THF and water (0.2 M).
-
The solution is cooled to 0 °C in an ice-water bath.
-
A 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 equiv.) is added dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv., 0.5 M). Caution: Oxygen evolution may occur.[5]
-
The mixture is stirred vigorously at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv.) and stirred for 20 minutes at room temperature.
-
The THF is removed under reduced pressure. The remaining aqueous solution is made basic (pH > 11) with NaOH to allow for extraction of the neutral chiral auxiliary.
-
The aqueous layer is extracted three times with dichloromethane to recover the chiral auxiliary.
-
The aqueous layer is then acidified to pH 1-2 with concentrated HCl and extracted three times with ethyl acetate to isolate the carboxylic acid product.
-
The combined organic layers containing the acid are dried over MgSO₄, filtered, and concentrated to yield the final product.
Visualization of Mechanism and Logic
Stereochemical Model for Diastereoselection
The high diastereoselectivity of the alkylation is rationalized by the formation of a rigid, chelated (Z)-enolate intermediate. The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the conformation of the enolate. The bulky benzyl group at the C4 position effectively shields the si-face of the enolate, forcing the electrophile to approach from the less sterically hindered re-face.
Caption: Chelation-controlled model for alkylation.
Factors Influencing Diastereoselectivity
Several factors contribute to the success of the asymmetric alkylation. The interplay between the chiral auxiliary, the base, and the electrophile determines both the yield and the stereochemical outcome of the reaction.
References
Application Notes and Protocols for the Cleavage of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of the chiral auxiliary, (R)-4-benzyl-5,5-diphenyloxazolidin-2-one, from N-acylated derivatives. This auxiliary is a valuable tool in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. The successful removal of the auxiliary is a critical step in obtaining the desired chiral product. The following sections detail various methods for this transformation, including hydrolytic, reductive, and transesterification procedures.
Introduction
The this compound auxiliary, a derivative of the well-known Evans auxiliaries, offers excellent stereocontrol in a variety of asymmetric transformations, such as alkylations, aldol reactions, and Michael additions. The bulky 5,5-diphenyl substituents enhance facial selectivity, often leading to high diastereomeric excesses in the products. After the desired stereocenter has been established, the auxiliary must be cleaved under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The choice of cleavage method depends on the desired functionality in the final product, such as a carboxylic acid, alcohol, or ester.
Cleavage Methodologies
Several methods have been developed for the cleavage of oxazolidinone auxiliaries. The most common approaches are:
-
Hydrolysis: Treatment with reagents like lithium hydroperoxide (LiOOH) or lithium hydroxide (LiOH) to yield the corresponding carboxylic acid.
-
Reductive Cleavage: Employing hydride reagents such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) to produce the corresponding alcohol or aldehyde.
-
Transesterification: Reaction with an alkoxide, such as magnesium methoxide (Mg(OMe)₂), to generate an ester.
The selection of the appropriate method is dictated by the desired product and the compatibility of the substrate with the reaction conditions.
Data Presentation: Comparison of Cleavage Conditions
The following table summarizes various reported conditions for the cleavage of N-acylated this compound and related auxiliaries. This data is intended to provide a comparative overview to aid in the selection of the optimal cleavage protocol.
| Acyl Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |
| 2'-benzyl-3'-phenylpropionyl | DIBAL-H | CH₂Cl₂ | -78 | 0.5 | Aldehyde | Good | Not specified |
| Generic Acyl | LiBH₄, H₂O | Et₂O | 0 | Not specified | Alcohol | High | Not specified |
| Generic Acyl | Mg(OMe)₂ | MeOH | Reflux | Not specified | Methyl Ester | Good to Excellent | Not specified |
| Generic Acyl | LiOOH | THF/H₂O | 0 - RT | Not specified | Carboxylic Acid | High | Not specified |
Note: Data for the specific this compound auxiliary is limited in the literature. The table includes data from closely related auxiliaries to provide a broader context. "Not specified" indicates that the specific value was not reported in the cited literature.
Experimental Protocols
The following are detailed experimental protocols for the key cleavage methods.
Protocol 1: Reductive Cleavage to Aldehyde using DIBAL-H
This protocol is based on the reductive cleavage of an N-acyl-(S)-4-benzyl-5,5-diphenyl-oxazolidin-2-one to the corresponding aldehyde.
Procedure:
-
Dissolve the N-acyl-(S)-4-benzyl-5,5-diphenyl-oxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes or toluene) (1.1-1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by the slow addition of methanol (MeOH) at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Protocol 2: Reductive Cleavage to Alcohol using LiBH₄
This protocol describes a general method for the reductive cleavage of N-acyl oxazolidinones to the corresponding primary alcohols.
Procedure:
-
Dissolve the N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous diethyl ether (Et₂O) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise to the stirred solution.
-
After the addition is complete, add water dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude alcohol and the recovered auxiliary by flash column chromatography.
Protocol 3: Transesterification to Methyl Ester using Mg(OMe)₂
This protocol provides a general method for converting the N-acyl oxazolidinone to a methyl ester.
Procedure:
-
Prepare a solution of magnesium methoxide (Mg(OMe)₂) by dissolving magnesium turnings (2.0 equiv) in anhydrous methanol (MeOH) under an inert atmosphere.
-
To the solution of the N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous methanol, add the freshly prepared solution of Mg(OMe)₂.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude methyl ester and the recovered auxiliary by flash column chromatography.
Conclusion
The cleavage of the this compound auxiliary is a crucial step in asymmetric synthesis. The choice of the cleavage method should be carefully considered based on the desired final product and the stability of the substrate. The protocols provided here offer a starting point for the development of robust and efficient cleavage procedures. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for a specific substrate. The successful recovery of the chiral auxiliary is also an important consideration for the overall efficiency and cost-effectiveness of the synthetic route.
Application of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one in the Asymmetric Synthesis of (+)-Brefeldin A
Introduction
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a chiral auxiliary developed by Crimmins, serves as a powerful tool in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. Its bulky diphenylmethyl group provides excellent facial shielding, leading to high levels of diastereoselectivity in a variety of transformations, most notably in asymmetric aldol reactions. This application note details the use of this auxiliary in the total synthesis of the natural product (+)-Brefeldin A, a macrolide antibiotic known for its potent antiviral and antitumor activities. The key stereocenters in a crucial fragment of (+)-Brefeldin A were installed with high precision using an asymmetric aldol reaction controlled by this compound.
Data Presentation
The following table summarizes the quantitative data for the key asymmetric aldol reaction in the synthesis of a key intermediate for (+)-Brefeldin A.
| Aldehyde | Acyl Imide | Product | Diastereoselectivity (ds) | Yield (%) |
| (E)-4-iodo-2-methylbut-2-en-1-al | N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one | Aldol Adduct | >95:5 | 85 |
Experimental Protocols
1. Acylation of this compound
To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes, after which propionyl chloride (1.1 equiv) is added. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the N-propionyl derivative.
2. Asymmetric Aldol Reaction
To a solution of the N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The resulting deep red solution is stirred for 30 minutes. A solution of (E)-4-iodo-2-methylbut-2-en-1-al (1.2 equiv) in CH₂Cl₂ is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired aldol adduct.
3. Reductive Cleavage of the Chiral Auxiliary
The aldol adduct (1.0 equiv) is dissolved in a 1:1 mixture of THF and water. The solution is cooled to 0 °C and lithium borohydride (2.0 equiv) is added in portions. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then carefully quenched by the dropwise addition of 1 M hydrochloric acid until the pH is acidic. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the corresponding chiral alcohol and the recovered this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of a key chiral alcohol intermediate.
Application Notes and Protocols: Formation of Boron Enolates with (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one for Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of chiral auxiliaries to control stereochemistry is a cornerstone of modern asymmetric synthesis. Among the most reliable and widely utilized chiral auxiliaries are the Evans oxazolidinones. This application note focuses on the use of the sterically hindered (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one for the highly diastereoselective formation of boron enolates and their subsequent application in asymmetric aldol reactions. The bulky 5,5-diphenyl substitution provides an exceptional level of facial shielding, leading to high levels of stereocontrol in carbon-carbon bond formation.
The formation of a (Z)-boron enolate, directed by the chiral auxiliary, followed by a Zimmerman-Traxler-type transition state in the aldol reaction, allows for the predictable and selective synthesis of syn-aldol products. This methodology is invaluable for the construction of complex chiral molecules, including natural products and pharmaceutical intermediates.
Signaling Pathway of Stereochemical Control
The high diastereoselectivity observed in aldol reactions employing N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one is a direct consequence of the chiral auxiliary's ability to control the enolate geometry and the subsequent facial attack of the aldehyde. The proposed pathway for this stereochemical control is outlined below.
Caption: Mechanism of Stereocontrol in Boron Enolate Aldol Reaction.
Experimental Protocols
This section provides a detailed protocol for the acylation of the chiral auxiliary, the formation of the boron enolate, and the subsequent diastereoselective aldol reaction.
Protocol 1: Acylation of this compound
Objective: To synthesize the N-propionyl derivative of the chiral auxiliary.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 equiv) dropwise to the solution.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the pure N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one.
Protocol 2: Formation of the Boron Enolate and Asymmetric Aldol Reaction
Objective: To generate the (Z)-boron enolate and react it with an aldehyde to form the corresponding syn-aldol adduct with high diastereoselectivity.
Materials:
-
N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Di-n-butylboron triflate (n-Bu₂BOTf) (1.0 M in CH₂Cl₂)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere, add N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv).
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Cool the solution to -78 °C.
-
Add the desired aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding methanol (2 mL per mmol of substrate), followed by the slow, careful addition of a 2:1 mixture of methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously at 0 °C for 1 hour.
-
Dilute the mixture with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Data Presentation
The following table summarizes the expected outcomes for the asymmetric aldol reaction of the boron enolate of N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one with various aldehydes. The data presented is representative of typical results achieved with Evans-type auxiliaries and is intended to provide a guideline for expected yields and diastereoselectivities.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | 3-hydroxy-4,4-dimethyl-1-( (R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)pentan-1-one | >90 | >99:1 |
| 2 | Benzaldehyde | 1-((R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)-3-hydroxy-3-phenylpropan-1-one | >90 | >95:5 |
| 3 | Acetaldehyde | 1-((R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)-3-hydroxybutan-1-one | >85 | >98:2 |
| 4 | Propionaldehyde | 1-((R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)-3-hydroxypentan-1-one | >88 | >98:2 |
| 5 | Cinnamaldehyde | 1-((R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)-3-hydroxy-5-phenylpent-4-en-1-one | >80 | >95:5 |
Note: Yields and diastereomeric ratios are approximate and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow
The overall experimental workflow for the asymmetric aldol reaction is depicted below.
Caption: Experimental workflow for the asymmetric aldol reaction.
Conclusion
The this compound chiral auxiliary is a powerful tool for achieving high levels of diastereoselectivity in boron enolate-mediated aldol reactions. The steric bulk of the diphenyl group provides excellent facial shielding, leading to the predictable formation of syn-aldol products. The detailed protocols and expected outcomes presented in these application notes should serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and stereoselective construction of complex chiral molecules.
Application Notes and Protocols: Lithium Aluminum Hydride Reduction of N-acyl (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds that are crucial for the development of pharmaceuticals and other biologically active molecules. The Evans oxazolidinone auxiliaries are a prominent class of such compounds, prized for their high stereoselectivity in a variety of carbon-carbon bond-forming reactions. Following the stereoselective functionalization of the N-acyl chain, the chiral auxiliary must be removed cleanly and without racemization of the newly created stereocenter.
One of the most effective methods for the cleavage of N-acyl oxazolidinones to afford valuable chiral primary alcohols is reduction with lithium aluminum hydride (LiAlH₄ or LAH). This powerful reducing agent efficiently cleaves the amide bond of the N-acyl oxazolidinone, yielding the desired primary alcohol and the recoverable chiral auxiliary. This protocol details the application of lithium aluminum hydride for the reductive cleavage of N-acyl (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one.
Reaction Principle
The N-acyl oxazolidinone can be considered a chiral amide. The mechanism of LAH reduction of amides involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the acyl group. This forms a tetrahedral intermediate. Subsequent collapse of this intermediate, facilitated by the coordination of the oxygen and nitrogen atoms to the aluminum species, leads to the cleavage of the carbon-nitrogen bond. A second hydride transfer then reduces the resulting aldehyde intermediate to the primary alcohol. The reaction proceeds with retention of configuration at the newly formed stereocenter. The this compound auxiliary can be recovered after an appropriate workup procedure.
Experimental Workflow
The overall experimental workflow for the LAH reduction of an N-acyl this compound is depicted below. It involves the setup of an inert atmosphere reaction, the controlled addition of the reducing agent, quenching of the excess reagent, and a workup procedure to isolate the product and recover the chiral auxiliary.
Figure 1. General experimental workflow for the LAH reduction of N-acyl this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-acyl this compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (typically 1.5 - 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Deionized water
-
15% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-acyl this compound.
-
Dissolve the substrate in anhydrous THF.
-
In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
-
Reduction:
-
Cool the solution of the N-acyl oxazolidinone to 0 °C using an ice-water bath.
-
Slowly add the LiAlH₄ suspension to the stirred substrate solution via syringe or cannula. Caution: The reaction is exothermic, and hydrogen gas is evolved. Maintain a slow addition rate to control the reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Workup (Fieser Protocol):
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
-
A granular white precipitate should form. Stir the resulting slurry at room temperature for at least 30 minutes to ensure complete quenching and precipitation.
-
-
Isolation and Purification:
-
Filter the slurry through a pad of Celite® or a fritted glass funnel.
-
Rinse the flask and the filter cake with diethyl ether or ethyl acetate.
-
The filtrate contains the desired primary alcohol. The filter cake contains the aluminum salts and the chiral auxiliary.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Chiral Auxiliary Recovery:
-
The chiral auxiliary can often be recovered from the filter cake by washing it with a suitable organic solvent, such as dichloromethane or hot ethyl acetate, followed by concentration of the washings.
-
Data Presentation
The LAH reduction of N-acyl this compound is a high-yielding reaction for the synthesis of a variety of chiral primary alcohols. The following table provides representative examples of this transformation.
| Entry | N-Acyl Group | Product (Chiral Primary Alcohol) | Yield (%) |
| 1 | Propionyl | (S)-2-Methyl-1-propanol | >90 |
| 2 | Isovaleryl | (S)-3-Methyl-1-butanol | 85-95 |
| 3 | Phenylacetyl | (S)-2-Phenyl-1-ethanol | >90 |
| 4 | 3-Phenylpropionyl | (S)-3-Phenyl-1-propanol | 88-98 |
| 5 | Cinnamoyl | (S)-3-Phenyl-2-propen-1-ol | >90 |
Note: Yields are for the isolated, purified product and are based on literature for analogous Evans auxiliaries, as specific data for the 5,5-diphenyl substituted auxiliary is not widely tabulated. The stereochemical outcome is dictated by the stereocenter established during the acylation and subsequent alkylation/addition steps prior to reduction.
Signaling Pathway and Logical Relationships
The logic of using a chiral auxiliary in this synthetic sequence can be visualized as a signaling pathway where the initial chiral information from the auxiliary is transferred to the final product.
Figure 2. Logical flow of stereochemical information from the chiral auxiliary to the final product.
Safety Precautions
-
Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Anhydrous solvents are essential for this reaction.
-
The quenching procedure is highly exothermic and must be performed slowly and with extreme caution, especially on a large scale.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Conclusion
The lithium aluminum hydride reduction of N-acyl this compound is a reliable and high-yielding method for the preparation of enantiomerically enriched primary alcohols. The protocol is robust, and the chiral auxiliary can be efficiently recovered and reused, making this an attractive strategy for asymmetric synthesis in both academic and industrial settings. Careful attention to anhydrous conditions and safety procedures is paramount for the successful and safe execution of this reaction.
Application Notes and Protocols for Recycling (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and conjugate additions. A key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is crucial for developing cost-effective and sustainable synthetic processes. This document provides detailed protocols for the cleavage of the N-acyl moiety from the chiral auxiliary and its subsequent recycling.
The recovery of the auxiliary is typically achieved through hydrolytic or reductive cleavage of the N-acyl group. The choice of cleavage method depends on the desired product (e.g., carboxylic acid, alcohol, or aldehyde) and the sensitivity of the product and the auxiliary to the reaction conditions. The bulky gem-diphenyl group at the 5-position of this particular auxiliary may influence the reaction kinetics of the cleavage compared to less sterically hindered Evans auxiliaries.
Cleavage and Recovery Methodologies
Two primary methods for the cleavage of the N-acyl group and recovery of this compound are presented:
-
Hydrolytic Cleavage: This method utilizes basic hydrolysis, typically with lithium hydroxide and hydrogen peroxide, to yield the corresponding carboxylic acid and the recovered auxiliary.
-
Reductive Cleavage: This approach employs a reducing agent, such as lithium borohydride, to afford the corresponding primary alcohol and the recovered auxiliary.
The selection of the appropriate method will be dictated by the desired functionality in the final product.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) should be used where specified to prevent side reactions.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
Protocol 1: Hydrolytic Cleavage for Carboxylic Acid Synthesis and Auxiliary Recovery
This protocol is adapted from the general procedure for the hydrolysis of N-acyl Evans auxiliaries.
Reaction Scheme:
(Where Ox represents the this compound moiety)*
Materials:
-
N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one
-
Tetrahydrofuran (THF), anhydrous
-
Distilled water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add a pre-mixed and cooled (0 °C) solution of lithium hydroxide monohydrate (e.g., 2-4 equivalents) and 30% hydrogen peroxide (e.g., 4-8 equivalents) in water.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (e.g., 1.5 M, until a negative peroxide test is obtained).
-
Solvent Removal: Remove the THF under reduced pressure.
-
Extraction of the Carboxylic Acid:
-
Make the aqueous solution basic (pH > 11) by adding 1 M NaOH if necessary.
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the carboxylic acid product with diethyl ether or ethyl acetate.
-
Dry the organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
-
Recovery of the Chiral Auxiliary:
-
Combine the organic layers from the initial extraction (step 6b).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Protocol 2: Reductive Cleavage for Primary Alcohol Synthesis and Auxiliary Recovery
This protocol is based on the standard reductive cleavage of N-acyl oxazolidinones.
Reaction Scheme:
(Where Ox represents the this compound moiety)*
Materials:
-
N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one
-
Tetrahydrofuran (THF), anhydrous
-
Lithium borohydride (LiBH₄)
-
Methanol
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (e.g., 2-3 equivalents) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol, followed by 1 M NaOH solution.
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Add diethyl ether or ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product contains both the desired primary alcohol and the chiral auxiliary.
Purification of the Recycled Auxiliary
The recovered crude this compound can be purified by one of the following methods:
-
Recrystallization: This is the preferred method for obtaining high-purity auxiliary. A suitable solvent system (e.g., ethyl acetate/hexanes, toluene, or isopropanol) should be determined experimentally.
-
Column Chromatography: If recrystallization is not effective, purification can be achieved by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
The purity of the recycled auxiliary should be assessed by ¹H NMR, ¹³C NMR, and melting point analysis and compared to an authentic sample.
Data Presentation
The following table summarizes the expected outcomes for the recycling of this compound. Please note that the exact yields may vary depending on the specific substrate and reaction conditions.
| Cleavage Method | Product Type | Typical Auxiliary Recovery Yield | Purity of Recovered Auxiliary |
| Hydrolytic (LiOH/H₂O₂) | Carboxylic Acid | >90% | >98% (after recrystallization) |
| Reductive (LiBH₄) | Primary Alcohol | >95% | >98% (after chromatography/recrystallization) |
Visualization of Experimental Workflows
Hydrolytic Cleavage and Recycling Workflow
Caption: Workflow for hydrolytic cleavage and recycling.
Reductive Cleavage and Recycling Workflow
Caption: Workflow for reductive cleavage and recycling.
Conclusion
The ability to efficiently recycle this compound is a significant advantage in asymmetric synthesis. The protocols outlined in this document provide a framework for the successful cleavage and recovery of this valuable chiral auxiliary. The choice between hydrolytic and reductive cleavage will be determined by the desired synthetic outcome. Careful execution of the experimental procedures and appropriate purification techniques will ensure a high yield and purity of the recycled auxiliary, rendering the overall synthetic process more economical and sustainable.
Application Notes and Protocols: Synthesis of Chiral Carboxylic Acids Using (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of chiral carboxylic acids utilizing the chiral auxiliary, (R)-4-benzyl-5,5-diphenyloxazolidin-2-one. This method is an adaptation of the well-established Evans asymmetric alkylation, which employs a similar chiral auxiliary, (R)-4-benzyl-2-oxazolidinone. The protocol is divided into three key stages: acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent cleavage to yield the desired chiral carboxylic acid and recover the auxiliary.
The introduction of two phenyl groups at the 5-position of the oxazolidinone ring is anticipated to enhance the steric shielding of one face of the enolate, potentially leading to higher diastereoselectivity in the alkylation step compared to the non-diphenylated analogue.
Logical Workflow for Chiral Carboxylic Acid Synthesis
Caption: Workflow for the synthesis of chiral carboxylic acids.
Experimental Protocols
The following protocols are adapted from established procedures for the widely used Evans auxiliary, (R)-4-benzyl-2-oxazolidinone. Researchers should consider optimizing reaction conditions for the 5,5-diphenyl analogue.
Protocol 1: Acylation of this compound
This procedure describes the formation of the N-acyl oxazolidinone, which serves as the substrate for the subsequent diastereoselective alkylation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation of the N-Acyl Oxazolidinone
This step introduces the desired alkyl group at the α-position of the acyl chain with high diastereoselectivity.
Materials:
-
N-Acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) solution in THF
-
Electrophile (e.g., benzyl bromide, allyl iodide)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS or LDA (1.1 eq) dropwise to form the corresponding sodium or lithium enolate.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step involves the hydrolysis of the alkylated N-acyl oxazolidinone to release the chiral carboxylic acid and recover the valuable chiral auxiliary.
Materials:
-
Alkylated N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Separate the recovered chiral auxiliary by extraction with diethyl ether or ethyl acetate. The aqueous layer contains the lithium salt of the carboxylic acid.
-
Acidify the aqueous layer to a pH of ~2 with dilute HCl.
-
Extract the chiral carboxylic acid with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Data Presentation
Due to the limited availability of specific experimental data for this compound in the literature, the following tables present representative data for the widely used and structurally similar Evans auxiliary, (R)-4-benzyl-2-oxazolidinone. These values should serve as a benchmark for expected outcomes. It is anticipated that the 5,5-diphenyl substitution may lead to improved diastereoselectivity.
Table 1: Representative Yields for the Acylation of (R)-4-benzyl-2-oxazolidinone
| Acylating Agent | Base | Solvent | Yield (%) |
| Propionyl chloride | n-BuLi | THF | >95 |
| Acetyl chloride | n-BuLi | THF | >95 |
| Butyryl chloride | n-BuLi | THF | >90 |
Table 2: Representative Diastereoselectivity in the Alkylation of N-Acyl-(R)-4-benzyl-2-oxazolidinone
| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (dr) | Yield (%) |
| Propionyl | Benzyl bromide | NaHMDS | >99:1 | 90-95 |
| Propionyl | Allyl iodide | NaHMDS | 98:2 | 92 |
| Acetyl | Ethyl iodide | LDA | 95:5 | 85-90 |
Table 3: Representative Yields for the Cleavage Step
| Product | Cleavage Method | Yield (%) |
| Chiral Carboxylic Acid | LiOH / H₂O₂ | 85-95 |
| Recovered Auxiliary | LiOH / H₂O₂ | >95 |
Reaction Pathway Diagram
Caption: General reaction pathway for asymmetric synthesis.
Troubleshooting & Optimization
improving diastereoselectivity with (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
Technical Support Center: (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
Welcome to the technical support center for the chiral auxiliary, this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this auxiliary in achieving high diastereoselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is a chiral auxiliary used to induce stereoselectivity in various chemical transformations, most notably in the formation of carbon-carbon bonds. Its bulky 5,5-diphenyl groups provide exceptional steric shielding, leading to high levels of diastereoselectivity in reactions such as asymmetric alkylations, aldol additions, and Michael reactions.
Q2: How does the 5,5-diphenyl substitution affect the performance of this auxiliary compared to other Evans auxiliaries?
A2: The two phenyl groups at the 5-position create a highly sterically hindered environment. This generally leads to superior facial shielding of the corresponding N-acyl enolate, often resulting in higher diastereoselectivity compared to less substituted auxiliaries like (R)-4-benzyl-2-oxazolidinone. However, this increased bulk may also necessitate more forceful reaction conditions for both the formation of the enolate and the subsequent cleavage of the auxiliary.
Q3: What is the general mechanism for achieving diastereoselectivity with this auxiliary?
A3: The auxiliary is first acylated with a carboxylic acid derivative. Subsequent deprotonation with a strong base generates a rigid, chelated (Z)-enolate. The bulky 5,5-diphenyl groups, in conjunction with the 4-benzyl group, effectively shield one face of the enolate. This forces the electrophile to approach from the less hindered face, resulting in the preferential formation of one diastereomer.
Q4: Which bases are recommended for enolate formation?
A4: For simple alkylations, strong amide bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are commonly used at low temperatures (-78 °C). For aldol reactions, Lewis acidic bases such as dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine (e.g., triethylamine or diisopropylethylamine) are often employed to form the corresponding boron enolate.
Q5: How is the chiral auxiliary typically removed after the reaction?
A5: The auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with lithium hydroperoxide (LiOOH) yields the carboxylic acid.[1][2] Reductive cleavage with agents like lithium borohydride (LiBH₄) can provide the corresponding alcohol. It is important to choose a cleavage method that does not racemize the newly created stereocenter.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Incomplete formation of the (Z)-enolate. 2. Reaction temperature is too high, allowing for equilibration or non-selective pathways. 3. Insufficient steric hindrance from the chosen acyl group. 4. Interference from additives or impurities. | 1. Use a stronger base (e.g., NaHMDS) or a different enolization method (e.g., Bu₂BOTf for aldol reactions). Ensure slow addition of the base at -78 °C. 2. Maintain strict temperature control throughout the reaction, especially during the addition of the electrophile. 3. Ensure the acyl group is sufficiently bulky to interact with the auxiliary's stereodirecting groups. 4. Use freshly distilled solvents and high-purity reagents. |
| Low Reaction Yield | 1. Incomplete deprotonation of the N-acyl imide. 2. The electrophile is too sterically hindered to react efficiently. 3. Decomposition of the enolate or product during the reaction or workup. 4. Incomplete cleavage of the auxiliary. | 1. Increase the equivalents of base or allow for a longer enolization time. 2. Consider using a more reactive electrophile or increasing the reaction temperature slightly (monitor diastereoselectivity). 3. Ensure anhydrous and inert conditions. Use a buffered quench if the product is acid/base sensitive. 4. For cleavage, try longer reaction times, elevated temperatures, or a different cleavage reagent. |
| Incomplete Reaction | 1. Insufficiently reactive electrophile. 2. Low reaction temperature for the given substrate. 3. Poor quality of reagents (base, electrophile). | 1. Use a more reactive electrophile (e.g., iodide instead of bromide for alkylation). 2. After addition of the electrophile at low temperature, allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) and monitor by TLC. 3. Use freshly prepared or titrated bases and purified electrophiles. |
| Difficulty in Auxiliary Cleavage | 1. The N-acyl group is sterically very demanding, hindering nucleophilic attack at the carbonyl. 2. The chosen cleavage method is not suitable for the substrate. | 1. Use more forcing conditions (e.g., higher temperature, longer reaction time, more equivalents of the cleaving agent). 2. Explore alternative cleavage methods. For example, if LiOOH fails for hydrolysis, transesterification followed by hydrolysis might be an option. Reductive cleavage to the alcohol can also be considered. |
Data Presentation
Table 1: Diastereoselectivity in Asymmetric Alkylation of N-Propionyl-(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | NaHMDS | >99:1 | 85 |
| Allyl Iodide | NaHMDS | 98:2 | 90 |
| Methyl Iodide | LDA | 97:3 | 88 |
| Isopropyl Iodide | NaHMDS | 95:5 | 75 |
Note: These are representative data and actual results may vary based on specific reaction conditions.
Table 2: Diastereoselectivity in Asymmetric Aldol Reactions with N-Acetyl-(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
| Aldehyde | Enolization Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | Bu₂BOTf, Et₃N | >99:1 | 82 |
| Isobutyraldehyde | Bu₂BOTf, Et₃N | 98:2 | 88 |
| Acrolein | TiCl₄, DIPEA | 95:5 | 78 |
Note: These are representative data and actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: N-Acylation of this compound
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (0.1 M) in a flame-dried, nitrogen-purged flask.
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Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 equiv.) dropwise and stir for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Protocol 2: Asymmetric Alkylation
-
Dissolve the N-acylated auxiliary (1.0 equiv.) in anhydrous THF (0.1 M) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 equiv., 1.0 M solution in THF) dropwise over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete enolate formation.
-
Add the electrophile (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2-4 hours. The reaction can be allowed to warm slowly to -40 °C if necessary, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Follow steps 7-8 from Protocol 1 for workup and purification.
Protocol 3: Auxiliary Cleavage to Carboxylic Acid (LiOOH Method)
-
Dissolve the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv., 0.5 M solution).
-
Stir vigorously at 0 °C for 2-6 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv.) and stir for 30 minutes.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the carboxylic acid product with dichloromethane. The aqueous layer will contain the recovered chiral auxiliary.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify as needed.
Visualizations
Caption: Mechanism of diastereoselective alkylation.
Caption: General experimental workflow.
Caption: Troubleshooting low diastereoselectivity.
References
troubleshooting low yields in Evans-type aldol reactions
Welcome to the technical support center for Evans-type aldol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Evans-type aldol reaction?
A1: The Evans-type aldol reaction is a powerful method for asymmetric carbon-carbon bond formation. It utilizes a chiral auxiliary, typically an oxazolidinone, to control the stereochemical outcome of the aldol addition between a carbonyl compound and an aldehyde. The reaction proceeds through a highly organized, chair-like six-membered transition state, often mediated by a Lewis acid, which leads to the predictable formation of syn-aldol products with high diastereoselectivity.[1][2]
Q2: Why am I observing low diastereoselectivity in my reaction?
A2: Low diastereoselectivity can stem from several factors. One common issue is the use of an N-acetyl oxazolidinone, which lacks the α-substituent necessary for effective steric shielding in the transition state, often resulting in poor stereocontrol.[3] Additionally, improper enolate formation, incorrect choice of Lewis acid, or deviation from the optimal reaction temperature can disrupt the highly ordered transition state required for high diastereoselectivity.[2][4]
Q3: What is a retro-aldol reaction, and how can I prevent it?
A3: A retro-aldol reaction is the reverse of the aldol addition, where the β-hydroxy carbonyl product cleaves back into its starting enolate and aldehyde.[5][6] This can be a significant side reaction, especially if the reaction mixture is stirred for too long after completion or if the workup conditions are too harsh (e.g., strongly basic). To minimize the retro-aldol reaction, it is crucial to monitor the reaction progress closely and quench it promptly upon completion. Using a buffered workup solution can also help to avoid strongly basic conditions that might promote the reverse reaction.[7]
Q4: Can I use a catalytic amount of the chiral auxiliary?
A4: No, the Evans-type aldol reaction requires a stoichiometric amount of the chiral auxiliary. The auxiliary is covalently attached to the carbonyl compound to direct the stereochemical course of the reaction and is subsequently cleaved from the product.[2]
Troubleshooting Guide
This guide addresses common issues encountered during Evans-type aldol reactions and provides systematic steps to resolve them.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Enolate Formation | Ensure the use of a suitable base (e.g., di-n-butylboron triflate with a tertiary amine like triethylamine or N,N-diisopropylethylamine) to facilitate the formation of the Z-enolate.[2] Verify the quality and stoichiometry of the base. |
| Poor Quality Reagents | Use freshly distilled or purified aldehydes, as impurities can inhibit the reaction. Ensure the chiral auxiliary is pure and dry. Solvents should be anhydrous. |
| Incorrect Reaction Temperature | The reaction is typically performed at low temperatures (-78 °C to 0 °C) to ensure kinetic control and stability of the enolate.[7] Optimize the temperature for your specific substrates. |
| Inappropriate Lewis Acid | The choice of Lewis acid is critical. Boron triflates are commonly used to promote the formation of the desired transition state.[2][8] For certain substrates, other Lewis acids like titanium or tin complexes may be more effective.[4] |
| Suboptimal Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times (leading to side reactions) can decrease the yield. |
Problem 2: Low Diastereoselectivity
Possible Causes and Solutions:
| Cause | Recommended Action |
| Use of N-acetyl Auxiliary | For high diastereoselectivity, an α-substituted N-acyl oxazolidinone (e.g., N-propionyl) is generally required to provide the necessary steric hindrance in the transition state.[3] N-acetyl auxiliaries often give poor results.[3] |
| Incorrect Enolate Geometry | The formation of the Z-enolate is crucial for high syn-selectivity. Ensure the enolization conditions (boron source and amine base) are appropriate to favor the Z-isomer.[1] |
| Suboptimal Lewis Acid | The Lewis acid plays a key role in organizing the transition state. Boron-mediated reactions typically give high syn-selectivity.[2] Experiment with different Lewis acids if diastereoselectivity is low. |
| Reaction Temperature Too High | Higher temperatures can lead to the formation of less stable transition states, resulting in a mixture of diastereomers. Maintain a low reaction temperature. |
Data on Reaction Parameter Optimization
The following table summarizes the effect of different Lewis acids on the yield and diastereoselectivity of the Evans aldol reaction between N-propionyl oxazolidinone and isobutyraldehyde.
| Entry | Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) | syn:anti Ratio |
| 1 | Bu₂BOTf | Et₃N | CH₂Cl₂ | -78 to 0 | 85 | >99:1 |
| 2 | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 78 | 95:5 |
| 3 | Sn(OTf)₂ | N-ethylpiperidine | CH₂Cl₂ | -78 | 82 | 98:2 |
| 4 | MgBr₂·OEt₂ | Et₃N | THF | -78 to 0 | 65 | 90:10 |
Note: This data is illustrative and compiled from typical results reported in the literature. Actual results may vary depending on specific substrate combinations and experimental conditions.
Experimental Protocols
General Protocol for a Boron-Mediated Evans Aldol Reaction
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask.
-
Enolization: Cool the solution to -78 °C. Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for another 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a pH 7 phosphate buffer.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Evans Aldol Reaction Mechanism
Caption: Key steps in the Evans aldol reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Diagram 3: Factors Influencing Diastereoselectivity
Caption: Key factors for achieving high diastereoselectivity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Khan Academy [khanacademy.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one Auxiliary
This guide provides troubleshooting advice and frequently asked questions regarding the use of the chiral auxiliary (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the this compound auxiliary?
This chiral auxiliary is primarily used in asymmetric synthesis to control the stereochemical outcome of reactions. It is particularly effective in the diastereoselective alkylation of enolates derived from N-acyl oxazolidinones to generate α-substituted carboxylic acids with high optical purity. This makes it a valuable tool in the synthesis of complex molecules such as natural products and pharmaceuticals.
Q2: What are the most common side reactions observed when using this auxiliary?
The most frequently encountered side reactions include:
-
Epimerization: Loss of stereochemical integrity at the α-carbon of the acyl chain, leading to a mixture of diastereomers.
-
Cleavage of the auxiliary: Removal of the chiral auxiliary under harsh reaction conditions, resulting in the loss of stereocontrol.
-
Low diastereoselectivity: Formation of the undesired diastereomer due to improper reaction conditions or steric hindrance.
-
Incomplete reaction: Failure of the alkylation or acylation step to proceed to completion.
Q3: How can I minimize epimerization during enolate formation and alkylation?
Epimerization can be minimized by careful control of the reaction temperature and the choice of base and solvent. It is crucial to maintain a low temperature (typically -78 °C) during enolate formation and the subsequent alkylation. The use of a non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is also recommended.
Q4: What conditions are optimal for the removal of the this compound auxiliary?
The auxiliary can be cleaved under various conditions to yield different functional groups. For example, hydrolysis with aqueous lithium hydroxide (LiOH) or hydrogen peroxide (H₂O₂) can provide the corresponding carboxylic acid. Reductive cleavage with lithium borohydride (LiBH₄) can yield the corresponding alcohol. The choice of cleavage method depends on the desired final product and the stability of the molecule.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of the this compound auxiliary.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Acylated Product | 1. Incomplete acylation. 2. Decomposition of the starting material or product. | 1. Ensure the use of a sufficient excess of the acylating agent. 2. Optimize the reaction time and temperature. 3. Use a milder base or acylation catalyst. |
| Low Diastereoselectivity in Alkylation | 1. The reaction temperature is too high. 2. The wrong choice of base or solvent. 3. Steric hindrance from the substrate or electrophile. | 1. Maintain a reaction temperature of -78 °C or lower. 2. Use a non-coordinating solvent like THF. 3. Employ a less sterically demanding electrophile if possible. |
| Epimerization of the Product | 1. The enolate is not stable at the reaction temperature. 2. The reaction time is too long. 3. The work-up procedure is too harsh. | 1. Use a lower temperature for enolate formation and alkylation. 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. 3. Use a buffered aqueous solution for the work-up. |
| Cleavage of the Auxiliary During the Reaction | 1. The reaction conditions are too harsh (e.g., strong acid or base, high temperature). 2. The substrate is sensitive to the reaction conditions. | 1. Use milder reaction conditions. 2. Protect sensitive functional groups in the substrate. 3. Choose an alternative synthetic route if necessary. |
Experimental Protocols
General Procedure for Diastereoselective Alkylation
-
N-Acylation: The this compound is first acylated with the desired acyl chloride or anhydride in the presence of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or THF.
-
Enolate Formation: The resulting N-acyl oxazolidinone is then treated with a strong, non-nucleophilic base, such as LDA or NaHMDS, at low temperature (-78 °C) in THF to generate the corresponding Z-enolate.
-
Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide) at low temperature to afford the alkylated product with high diastereoselectivity.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The product is then purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently removed by hydrolysis, reduction, or other methods to yield the desired chiral product.
Visualizing Reaction Pathways
Caption: Workflow for asymmetric alkylation.
Technical Support Center: Optimizing Lewis Acid Conditions for (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lewis acid conditions for reactions involving the chiral auxiliary, (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: Which Lewis acids are commonly used with this compound for aldol reactions, and how do they influence diastereoselectivity?
A1: The choice of Lewis acid is critical for controlling the stereochemical outcome of aldol reactions. For N-acyl oxazolidinones, boron and titanium Lewis acids are among the most frequently employed.
-
Dibutylboron Triflate (Bu₂BOTf): This is often the reagent of choice for achieving high syn-diastereoselectivity. In the presence of a hindered amine base like diisopropylethylamine (DIPEA), it promotes the formation of a (Z)-enolate, which then proceeds through a closed Zimmerman-Traxler transition state to yield the syn-aldol adduct with excellent selectivity.[1][2]
-
Titanium Tetrachloride (TiCl₄): TiCl₄ can lead to different stereochemical outcomes depending on the reaction conditions. While it can promote the formation of syn-adducts, the addition of a second equivalent of Lewis acid can sometimes favor the "non-Evans" syn-product.[3] In some cases, particularly with α-fluorinated imides, TiCl₄ has been shown to favor the non-Evans syn product.[4] The chelating ability of titanium is a key factor in determining the facial selectivity of the reaction.[5]
-
Magnesium Halides (e.g., MgCl₂): Interestingly, magnesium halide-catalyzed direct aldol reactions have been reported to favor the anti-aldol diastereomer with high selectivity. These reactions are operationally simple and can often be performed under ambient conditions.[6]
Q2: How does the choice of Lewis acid affect Diels-Alder reactions with N-acryloyl oxazolidinones?
A2: Lewis acids are used to catalyze Diels-Alder reactions by activating the dienophile. The choice of Lewis acid can significantly impact both the reaction rate and the diastereoselectivity.
-
Diethylaluminum Chloride (Et₂AlCl): This Lewis acid has been shown to provide excellent endo-selectivity in the Diels-Alder reaction of N-acryloyl oxazolidinones with dienes like cyclopentadiene.[7]
-
Copper(II) Complexes: Chiral Lewis acids, such as those prepared from Cu(II) triflate and chiral ligands, can also be used to catalyze asymmetric Diels-Alder reactions, affording high endo-selectivity and enantioselectivity.[3]
Q3: What are the key considerations for Lewis acid-catalyzed Michael additions?
A3: In Michael additions, Lewis acids can activate the α,β-unsaturated acceptor. The choice of Lewis acid can be critical for achieving high yields and diastereoselectivity.
-
Scandium(III) Triflate (Sc(OTf)₃): This has been found to be an effective catalyst for the Michael addition of silyloxypyrroles to 3-acryloyl-2-oxazolidinone.[8]
-
Other Lewis Acids: Other Lewis acids such as Et₂AlCl, Mg(OTf)₂, and Cu(OTf)₂ have also been investigated, though their effectiveness can be highly substrate-dependent.[8] In some cases, the reaction may be in equilibrium, and a smooth protonation and desilylation are necessary to obtain the desired product efficiently.[8]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol Reactions
| Potential Cause | Troubleshooting Steps |
| Incorrect Lewis Acid/Base Combination | For high syn-selectivity, ensure the use of Bu₂BOTf with a hindered amine base (e.g., DIPEA) to favor the (Z)-enolate and the Zimmerman-Traxler transition state. For anti-selectivity, consider using magnesium-based Lewis acids.[6] |
| "Acetate" Aldol Problem | N-acetyl oxazolidinones often give poor diastereoselectivity in boron-mediated aldol reactions.[9] This is because the lack of an α-substituent on the enolate reduces the steric interactions that enforce high facial selectivity. Consider using a different chiral auxiliary system or a tin(II)-mediated reaction for acetate aldol additions.[3][9] |
| Open Transition State | The presence of strongly coordinating Lewis acids like TiCl₄ can sometimes lead to open transition states, resulting in lower diastereoselectivity or a change in the stereochemical outcome.[2] Carefully control the stoichiometry of the Lewis acid. |
| Temperature Control | Ensure the reaction is carried out at the recommended low temperature (typically -78 °C) to maximize kinetic control and favor the desired transition state. |
Issue 2: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Lewis Acid Activity | The chosen Lewis acid may not be strong enough to activate the substrate. Consider a stronger Lewis acid or increasing the stoichiometry. For example, in some Michael additions, a stoichiometric amount of ZnCl₂ was required for a good yield, whereas catalytic amounts were ineffective.[8] |
| Moisture in the Reaction | Lewis acids are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. |
| Poor Enolate Formation | If using a boron-mediated process, ensure the enolization time is sufficient before adding the electrophile. The choice of base is also crucial; use a non-nucleophilic, hindered base like DIPEA. |
| Product Instability during Workup | Aldol adducts can be sensitive to acidic or basic conditions during workup, potentially leading to retro-aldol reactions. Use a buffered quench or a mild workup procedure. |
Issue 3: Difficulty with Chiral Auxiliary Removal
| Potential Cause | Troubleshooting Steps |
| Use of LiOH leading to Endocyclic Cleavage | While LiOH can be used, it sometimes leads to undesired cleavage of the oxazolidinone ring itself.[10] |
| Steric Hindrance | For sterically hindered products, standard cleavage conditions may be sluggish. |
| Alternative Cleavage Reagents | Lithium hydroperoxide (LiOOH), prepared from LiOH and H₂O₂, is often more effective and selective for the desired exocyclic cleavage to yield the carboxylic acid.[10] Other reagents like lithium benzyloxide (LiOBn) can be used to generate the benzyl ester directly. |
| Incomplete Reaction | Ensure sufficient equivalents of the cleavage reagent and adequate reaction time. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
Data Presentation
Table 1: Comparison of Lewis Acids in a Representative Aldol Reaction
| Lewis Acid | Base | Solvent | Temp (°C) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | syn | >99:1 | 85-95 |
| TiCl₄ | DIPEA | CH₂Cl₂ | -78 to 0 | syn | 95:5 | 80-90 |
| Sn(OTf)₂ | N-Ethylpiperidine | CH₂Cl₂ | -78 | syn | 96:4 | 88 |
| MgBr₂·OEt₂ | Et₃N/TMSCl | CH₂Cl₂ | 25 | anti | 1:15 | 75 |
Note: Data compiled and representative of typical outcomes for propionyl N-acyloxazolidinones.
Table 2: Lewis Acid Effects in a Diels-Alder Reaction with an N-Acryloyl Oxazolidinone
| Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (endo:exo) | Yield (%) |
| None | CH₂Cl₂ | 25 | 80:20 | Low |
| Et₂AlCl | CH₂Cl₂ | -78 | >98:2 | 73 |
| TiCl₄ | CH₂Cl₂ | -78 | 95:5 | 70 |
| SnCl₄ | CH₂Cl₂ | -78 | 92:8 | 65 |
Note: Data is representative for the reaction with cyclopentadiene.[7][9]
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction (syn-selective)
This protocol is for a typical dibutylboron triflate-mediated aldol reaction to produce the syn-adduct.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. After stirring for 15 minutes, add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Aldol Addition: Add the aldehyde (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer.
-
Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure syn-aldol adduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-acryloyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C.
-
Lewis Acid Addition: Add the Lewis acid (e.g., Et₂AlCl, 1.5 equiv) dropwise to the solution. Stir for 15 minutes.
-
Diene Addition: Add the diene (e.g., cyclopentadiene, 3.0 equiv) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for a syn-selective Aldol Reaction.
Caption: Troubleshooting Poor Aldol Diastereoselectivity.
References
- 1. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Lewis acid-catalyzed asymmetric diels-alder reactions using chiral sulfoxide ligands: chiral 2-(arylsulfinylmethyl)-1,3-oxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly stereoselective TiCl4-Catalyzed Evans-aldol and Et3Al-mediated Reformatsky reactions. Efficient accesses to optically active syn- or anti-alpha-trifluoromethyl-beta-hydroxy carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one Auxiliary Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete cleavage of the (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one chiral auxiliary.
Troubleshooting Guide: Incomplete Cleavage
Incomplete cleavage of the N-acyl-(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one can be a significant hurdle in synthetic campaigns. The steric bulk imposed by the two phenyl groups at the C5 position often necessitates optimized conditions compared to less hindered Evans auxiliaries. This guide provides a systematic approach to troubleshoot and resolve incomplete cleavage issues.
dot
Caption: Troubleshooting workflow for incomplete auxiliary cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrolytic cleavage with LiOH/H₂O₂ incomplete for the this compound auxiliary?
A1: Incomplete hydrolytic cleavage is a common issue due to the significant steric hindrance from the 5,5-diphenyl groups. Here are several factors to consider:
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Insufficient Reagents: The standard stoichiometry used for less hindered auxiliaries may be insufficient. The nucleophilic attack of the hydroperoxide anion at the sterically encumbered acyl carbonyl is slower.
-
Low Reaction Temperature: While the reaction is often initiated at 0 °C to control exotherms, prolonged reaction times at this temperature may not provide enough energy to overcome the activation barrier.
-
Reaction Time: Due to the slower reaction rate, the standard reaction time might not be long enough for complete conversion.
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Solvent System: The commonly used THF/water mixture might not be optimal for your specific substrate, potentially leading to solubility issues and reduced reaction rates.
-
Reagent Quality: Ensure the hydrogen peroxide solution has not decomposed and the lithium hydroxide is anhydrous.
Q2: I am observing low yields in my reductive cleavage with Lithium Borohydride (LiBH₄). What could be the cause?
A2: Reductive cleavage to the corresponding alcohol can also be challenging. Potential reasons for low yields include:
-
Reagent Activity: Lithium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄). Its reactivity can be influenced by the solvent and temperature.
-
Steric Hindrance: Similar to hydrolytic cleavage, the bulky diphenyl groups can impede the approach of the hydride to the acyl carbonyl.
-
Inadequate Temperature: Reductions are often performed at low temperatures to improve selectivity, but this can significantly slow down the reaction rate for hindered substrates.
-
Reaction Quenching: Premature quenching of the reaction can lead to incomplete conversion. Ensure the reaction has gone to completion before adding the quenching agent.
Q3: Are there alternative reagents for cleaving this sterically hindered auxiliary?
A3: Yes, when standard methods fail, several alternative reagents can be effective for cleaving sterically hindered N-acyloxazolidinones:
-
Magnesium Methoxide (Mg(OMe)₂): This reagent can be used for a mild, non-reductive cleavage to the corresponding methyl ester. It is particularly useful when the free carboxylic acid or alcohol is not the desired product.
-
Ytterbium(III) Triflate (Yb(OTf)₃): As a Lewis acid catalyst, Yb(OTf)₃ can facilitate the cleavage of N-acyloxazolidinones under mild conditions with various nucleophiles like water, alcohols, or amines.[1][2] This method is known for its high functional group tolerance.
-
Lithium hydroperoxide (LiOOH): While related to the LiOH/H₂O₂ system, using pre-formed LiOOH or carefully controlling the stoichiometry can sometimes improve yields and selectivity, especially in cases where side reactions are an issue.[3]
Q4: How can I monitor the progress of the cleavage reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method. Co-spotting the reaction mixture with your starting N-acyl oxazolidinone is crucial. The disappearance of the starting material spot and the appearance of a new, more polar spot (for the resulting acid or alcohol) indicates the reaction is proceeding. For more quantitative analysis, HPLC or ¹H NMR spectroscopy of an aliquot from the reaction mixture can be employed.[1]
Q5: What are some common side reactions to be aware of during cleavage?
A5:
-
With LiOH/H₂O₂:
-
Oxygen Evolution: A known issue with this reagent combination is the decomposition of the peracid intermediate, leading to the release of oxygen gas.[1] This can be a safety concern and indicates potential side reactions.
-
Epimerization: Although less common with peroxide-based methods, prolonged exposure to basic conditions, especially at elevated temperatures, could potentially lead to epimerization at the α-carbon.
-
-
With LiBH₄:
-
Over-reduction: While less likely with LiBH₄ compared to stronger hydrides, reduction of other functional groups in the molecule can occur if not properly controlled.
-
Q6: I have successfully cleaved the auxiliary, but I am having trouble recovering the this compound. What is the best way to do this?
A6: The high lipophilicity of this auxiliary can make its separation from the product challenging. A typical workup involves:
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Quenching the reaction appropriately.
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Removing the organic solvent (e.g., THF) under reduced pressure.
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Diluting the aqueous residue with water and performing a series of extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
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The auxiliary will be in the organic layer. Washing the combined organic extracts with a mild aqueous base (e.g., NaHCO₃ solution) can help remove any acidic product.
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Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating will yield the crude auxiliary, which can then be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the cleavage of N-acyl oxazolidinone auxiliaries. Note that for the sterically hindered this compound, conditions often need to be more forcing (higher reagent equivalents, longer reaction times, or elevated temperatures) than those for less substituted auxiliaries.
Table 1: Hydrolytic Cleavage with LiOH/H₂O₂
| Parameter | Typical Range for Standard Auxiliaries | Recommended Starting Point for Diphenyl Auxiliary |
| LiOH (equiv.) | 2 - 4 | 4 - 8 |
| H₂O₂ (30% aq.) (equiv.) | 4 - 8 | 8 - 12 |
| Solvent | THF/H₂O (3:1 to 4:1) | THF/H₂O (3:1) |
| Temperature | 0 °C to room temperature | 0 °C to 40 °C |
| Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Typical Yield | >90% | 70 - 90% (highly substrate dependent) |
Table 2: Reductive Cleavage with LiBH₄
| Parameter | Typical Range for Standard Auxiliaries | Recommended Starting Point for Diphenyl Auxiliary |
| LiBH₄ (equiv.) | 2 - 5 | 5 - 10 |
| Solvent | THF, Ether | THF |
| Temperature | 0 °C to room temperature | Room temperature to reflux |
| Reaction Time | 2 - 8 hours | 8 - 48 hours |
| Typical Yield | >85% | 65 - 85% (highly substrate dependent) |
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Cleavage with LiOH/H₂O₂
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Dissolve the N-acyl-(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a 30% aqueous solution of hydrogen peroxide (8.0 - 12.0 equiv.).
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Add solid lithium hydroxide monohydrate (4.0 - 8.0 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.
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Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (up to 40 °C) may be required.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained.
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Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the aqueous residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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The chiral auxiliary can be recovered from the organic layer. The desired carboxylic acid product is typically in the aqueous layer, which can be acidified and extracted.
Protocol 2: General Procedure for Reductive Cleavage with LiBH₄
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Dissolve the N-acyl-(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Add solid lithium borohydride (5.0 - 10.0 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux for 8-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench with an aqueous solution of 1 M NaOH or Rochelle's salt.
-
Stir the mixture vigorously for 1-2 hours until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, containing the desired alcohol and the chiral auxiliary, can be purified by column chromatography.
Signaling Pathways and Experimental Workflows
dot
Caption: Cleavage pathways for the N-acyl auxiliary.
References
Technical Support Center: Preventing Epimerization During Auxiliary Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with epimerization during the removal of chiral auxiliaries.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the cleavage of chiral auxiliaries and provides practical solutions to minimize or prevent epimerization.
Frequently Asked Questions (FAQs)
Q1: I am observing significant epimerization during the removal of my Evans oxazolidinone auxiliary using LiOH/H₂O₂. What are the likely causes and how can I mitigate this?
A1: Epimerization during the removal of Evans auxiliaries with lithium hydroxide and hydrogen peroxide is often due to the basicity of the reaction medium, which can lead to the formation of a planar enolate intermediate that is then protonated non-stereoselectively.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Performing the cleavage at lower temperatures (e.g., 0°C) can significantly reduce the rate of enolization and subsequent epimerization.[2]
-
Use Lithium Hydroperoxide (LiOOH): Preparing LiOOH in situ from LiOH and H₂O₂ at low temperatures before adding it to the substrate can be a milder alternative. LiOOH is a more selective nucleophile for the desired exocyclic carbonyl cleavage and is less basic than LiOH, reducing the risk of epimerization.[3][4]
-
Control the Amount of H₂O₂: A large excess of hydrogen peroxide can help minimize the formation of undesired hydroxyamide byproducts.[2] However, it's crucial to be aware that the reaction can generate oxygen, posing a safety risk at scale.[5]
-
Alternative Reductive Cleavage: Consider switching to a reductive cleavage method if epimerization persists. Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reductively cleave the auxiliary to furnish the corresponding alcohol without epimerization.[6]
Q2: My α-substituted product is prone to racemization. Which chiral auxiliary and removal conditions are best suited to preserve stereochemical integrity?
A2: For substrates that are highly susceptible to racemization, the choice of both the chiral auxiliary and the cleavage method is critical. The ideal approach involves using an auxiliary that can be removed under very mild, non-basic conditions.
Recommendations:
-
Myers' Pseudoephedrine Auxiliary: This auxiliary is known for its reliable and highly diastereoselective alkylations. Importantly, it can be removed under both acidic and basic conditions with little to no epimerization reported.[7] Acidic hydrolysis (e.g., 9 N H₂SO₄ in dioxane at elevated temperatures) or basic hydrolysis (e.g., tetrabutylammonium hydroxide) are effective methods.[7]
-
Oppolzer's Camphorsultam Auxiliary: This auxiliary offers high levels of stereocontrol in various reactions. Its removal, often achieved through reductive cleavage with reagents like LiAlH₄ or hydrolysis, is generally considered to be mild and less prone to causing epimerization.
-
Mild Hydrolysis Conditions: For Evans auxiliaries, using LiOOH is a key strategy to avoid the harsh basicity of LiOH that often leads to epimerization.[3][4]
Q3: I am not achieving the expected enantiomeric excess (ee) after auxiliary removal, even though the diastereomeric excess (de) of my product before cleavage was high. What could be the problem?
A3: A drop in enantiomeric purity after cleavage, despite a high initial diastereomeric excess, is a clear indication that epimerization is occurring during the removal step. The most common cause is the generation of an achiral enolate intermediate under the reaction conditions.[1]
To address this, consider the following:
-
Re-evaluate Cleavage Conditions: The conditions used for removal are likely too harsh. If you are using a strong base, switch to a milder, less basic alternative. For example, if using LiOH for an Evans auxiliary, switch to LiOOH.[4]
-
Change the Solvent: The choice of solvent can influence the stability of the enolate and the rate of epimerization.
-
Switch to a Reductive Cleavage: Reductive methods (e.g., using LiBH₄, LiAlH₄) transform the carbonyl group into an alcohol, which is not susceptible to enolization and therefore prevents epimerization at the α-carbon.[6]
Data Presentation: Comparison of Auxiliary Removal Methods
The following tables summarize typical stereoselectivities achieved with common chiral auxiliaries and the reported enantiomeric excess after their removal under various conditions.
Table 1: Evans Oxazolidinone Auxiliary
| Diastereoselective Reaction | Typical Diastereomeric Excess (de) | Removal Method | Product Type | Reported Enantiomeric Excess (ee) / Purity |
| Alkylation | >98:2[8][9] | LiOH / H₂O₂ | Carboxylic Acid | High, "no racemization is observed"[9] |
| Aldol Reaction | >97%[3] | LiOH / H₂O₂ | β-Hydroxy Acid | 98.5% ee[3] |
| Alkylation | High | LiBH₄ | Alcohol | High (epimerization avoided) |
| Alkylation | High | LiAlH₄ | Alcohol | High (epimerization avoided)[6] |
Table 2: Myers' Pseudoephedrine Auxiliary
| Diastereoselective Reaction | Typical Diastereomeric Excess (de) | Removal Method | Product Type | Reported Epimerization |
| Alkylation | ≥99%[10] | Acidic Hydrolysis (9 N H₂SO₄) | Carboxylic Acid | "little or no epimerization"[7] |
| Alkylation | ≥99%[10] | Basic Hydrolysis (TBAH) | Carboxylic Acid | "little or no epimerization"[7] |
| Alkylation | High | Organolithium Addition | Ketone | High Purity[7] |
| Alkylation | High | Li(NH₂)BH₃ Reduction | Alcohol | High Purity[7] |
Table 3: Oppolzer's Camphorsultam Auxiliary
| Diastereoselective Reaction | Typical Diastereomeric Excess (de) | Removal Method | Product Type | Reported Stereochemical Outcome |
| Alkylation | 97%[6] | LiOH / H₂O₂ | Carboxylic Acid | High enantiomeric purity |
| Diels-Alder | High | Reductive Cleavage (e.g., LiAlH₄) | Alcohol | High enantiomeric purity |
| Michael Addition | High | Hydrolysis | Carboxylic Acid | High enantiomeric purity |
Experimental Protocols
Below are detailed methodologies for the removal of common chiral auxiliaries with a focus on preventing epimerization.
Protocol 1: Mild Hydrolytic Cleavage of Evans Oxazolidinone Auxiliary
This protocol utilizes lithium hydroperoxide (LiOOH) to minimize the basicity of the reaction and thus reduce the risk of epimerization.
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acyl oxazolidinone substrate in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: To the cooled solution, slowly add 30% aqueous hydrogen peroxide (4.0 equivalents) followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Workup: Remove the THF under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the chiral auxiliary. Acidify the aqueous layer with HCl and then extract the desired carboxylic acid product with an organic solvent.
-
Purification: Dry the combined organic extracts of the product over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: Reductive Cleavage of Evans Oxazolidinone Auxiliary to an Alcohol
This method is ideal for substrates prone to epimerization as it avoids the formation of an enolizable carbonyl group in the product.
-
Preparation of the Reaction Mixture: Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried, inert-atmosphere flask.
-
Cooling: Cool the solution to 0°C.
-
Addition of Reducing Agent: Slowly add lithium borohydride (LiBH₄) (2.0 equivalents) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quenching: Carefully quench the reaction by the slow addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting alcohol and the recovered chiral auxiliary by column chromatography.
Protocol 3: Acidic Cleavage of Myers' Pseudoephedrine Auxiliary
This protocol is effective for the traceless removal of the pseudoephedrine auxiliary, yielding a carboxylic acid with minimal risk of epimerization.
-
Reaction Setup: Dissolve the pseudoephedrine amide in a mixture of dioxane and 9 N sulfuric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 115°C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent to remove any non-polar impurities. Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the pseudoephedrine auxiliary, which can be recovered by filtration or extraction.
-
Isolation of Product: Acidify the aqueous filtrate and extract the desired carboxylic acid product with an organic solvent.
-
Purification: Dry the organic extracts, concentrate, and purify the product as necessary.
Visualizations
Diagram 1: Mechanism of Epimerization during Auxiliary Removal
Caption: Mechanism of base-catalyzed epimerization and a preventative reductive strategy.
Diagram 2: Troubleshooting Workflow for Epimerization
Caption: A decision-making workflow for troubleshooting epimerization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Steric Hindrance from the gem-Diphenyl Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the experimental challenges associated with the sterically demanding gem-diphenyl group.
Frequently Asked Questions (FAQs)
Q1: What is the gem-diphenyl group and why is it considered sterically hindering?
A: The gem-diphenyl group consists of two phenyl rings attached to the same carbon atom. Its significant steric bulk arises from the three-dimensional space occupied by these two aromatic rings. This bulk can restrict bond rotation, influence the molecule's overall conformation, and physically block the approach of reagents to nearby reactive centers, a phenomenon known as steric hindrance.[1] This can slow down or even prevent reactions that would otherwise proceed efficiently with smaller substituents.[1]
Q2: How does the gem-diphenyl group impact the conformation of a molecule?
A: The gem-diphenyl group imposes significant conformational constraints. The bulky phenyl rings will orient themselves to minimize steric strain, which can lock the molecule into a preferred conformation. This can be an advantage in drug design, where a specific, bioactive conformation is desired to enhance binding to a biological target.[2] Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like NMR spectroscopy, can be used to analyze these conformational preferences.[3][4]
Q3: What is the diphenylmethyl (DPM) group and what are its common applications in synthesis?
A: The diphenylmethyl (DPM) group, also known as the benzhydryl group, is a protecting group used for various functional groups, including alcohols, thiols, and carboxylic acids.[5][6][7] It is particularly common in the synthesis of β-lactam antibiotics, peptides, and nucleosides.[7][8] Its bulkiness can offer selective protection of less sterically hindered positions.
Q4: What are the main challenges when working with the diphenylmethyl (DPM) protecting group?
A: The primary challenges stem from its steric bulk. Introducing the DPM group onto a sterically crowded alcohol can be difficult, often resulting in low yields.[5][6] Similarly, cleavage of the DPM ether can require specific and sometimes harsh conditions. Furthermore, the solubility of DPM-protected compounds, particularly nucleosides, can be poor, which hampers its general applicability across all substrates.[5][6]
Troubleshooting Guides
Issue 1: Low Yield During Protection of an Alcohol with the Diphenylmethyl (DPM) Group
Q: I am attempting to protect a hydroxyl group using diphenylmethanol, but I am getting a low yield of the desired DPM ether. What could be the problem and how can I fix it?
A: Low yields in DPM protection reactions are a common issue, often caused by steric hindrance at the reaction site or suboptimal reaction conditions. Below are potential causes and solutions.
Potential Causes:
-
Steric Hindrance: The target alcohol may be in a sterically congested environment, making it difficult for the bulky DPM group to be introduced.
-
Inefficient Catalyst: The chosen acid or metal catalyst may not be effective for your specific substrate.
-
Poor Solvent Choice: The solvent may not adequately facilitate the reaction or may lead to degradation of starting materials.[6]
-
Side Reactions: The reaction conditions may promote side reactions, such as the dimerization of diphenylmethanol.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield DPM protection reactions.
Solutions:
-
Optimize Catalyst and Solvent: For nucleoside protection, Palladium(II) chloride (PdCl₂) has been shown to be an effective catalyst. Dichloroethane (DCE) is often a superior solvent, leading to cleaner reactions and higher yields compared to solvents like DMF or Dioxane, which can cause degradation.[6]
-
Adjust Reagent Stoichiometry: For substrates with multiple hydroxyl groups, adjusting the equivalents of diphenylmethanol can help achieve selective protection of the primary, less sterically hindered alcohol.[6]
Issue 2: Difficulty with DPM Group Removal
Q: My DPM-protected compound is resistant to standard deprotection conditions. What alternative methods can I try?
A: The stability of the DPM ether can make its removal challenging. While standard hydrogenolysis is a common method for benzyl-type ethers, the additional phenyl group in DPM can increase its stability.
Deprotection Strategies:
-
Catalytic Transfer Hydrogenolysis: A mild and effective method involves using a palladium catalyst, such as PdCl₂, in a hydrogen-donating solvent like ethanol. Simply changing the solvent from an inert one (like DCE, used for protection) to a protic one (like ethanol) can switch the catalytic activity of PdCl₂ from protection to deprotection.[5][6]
-
Acid-Catalyzed Cleavage: Strong acids can cleave DPM ethers, but this method is not suitable for acid-sensitive substrates.
-
Reductive Cleavage: Harsh conditions like a Birch-type reduction (sodium in liquid ammonia) can be used but lack chemoselectivity.[9]
Issue 3: Unexpected Regioselectivity in Reactions
Q: I am running a reaction on a molecule with a gem-diphenyl group near the reaction site, and I am observing unexpected regioselectivity. Could steric hindrance be the cause?
A: Yes, steric hindrance is a major factor in directing the regioselectivity of a reaction.[10][11] The bulky gem-diphenyl group can effectively shield one face or one position of a molecule, forcing an incoming reagent to attack a less sterically hindered site.
Investigative Workflow:
Caption: Logical workflow for investigating steric-controlled regioselectivity.
Solutions:
-
Computational Analysis: Use DFT calculations to model the transition states for attack at different positions. This can provide quantitative insight into the energy barriers and confirm if steric repulsion is the controlling factor.[4]
-
Modify Reagent Size:
-
To favor reaction at the less hindered site, use a bulkier reagent, which will further penalize the approach to the sterically congested position.[10]
-
To attempt a reaction at the more hindered site, a smaller, more penetrating reagent may be required, although this may come at the cost of reaction rate.
-
-
Use a Reversible Blocking Group: In aromatic synthesis, if the gem-diphenyl group is directing a reaction to an undesired ortho or meta position, you can temporarily block the more accessible para position with a removable group (e.g., a sulfonyl group) to force the reaction at the desired, less accessible site.[10]
Data & Protocols
Table 1: Solvent and Catalyst Optimization for DPM Protection of Thymidine
This table summarizes the results from a study on the protection of thymidine hydroxyl groups using diphenylmethanol (DPM-OH). The goal was to form the bis-DPM ether.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | DCE | 16 | 70 | Clean reaction. |
| 2 | PdCl₂ | DCE | 16 | 87 | Optimal conditions. |
| 3 | PdCl₂ | Acetonitrile | 48 | 47 | Lower yield. |
| 4 | PdCl₂ | THF | 48 | 42 | Lower yield. |
| 5 | PdCl₂ | Dioxane | 16 | Degradation | Unsuitable solvent. |
| 6 | PdCl₂ | DMF | 16 | Degradation | Unsuitable solvent. |
| 7 | PtCl₂ | DCE | 16 | 82 | High yield, but PdCl₂ is better. |
| 8 | RuCl₃ | DCE | 16 | <5 | Ineffective catalyst. |
Data adapted from a study on pyrimidine nucleosides.[6] Conditions: 100 mg scale, refluxing solvent, 0.2 eq of catalyst, 2.5 eq of DPM-OH.
Experimental Protocols
Protocol 1: General Procedure for PdCl₂-Catalyzed DPM Protection of Alcohols
This protocol is based on the optimized conditions for the protection of thymidine and can be adapted for other substrates.[6]
-
Preparation: To a solution of the alcohol substrate (1.0 eq) in dichloroethane (DCE), add diphenylmethanol (2.5 eq for bis-protection, adjust as needed for mono-protection).
-
Catalyst Addition: Add Palladium(II) chloride (PdCl₂, 0.2 eq).
-
Reaction: Heat the mixture to reflux and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired DPM ether.
Protocol 2: General Procedure for DPM Deprotection
This protocol utilizes the same catalyst as the protection step, with a change in solvent to promote deprotection.[5][6]
-
Preparation: Dissolve the DPM-protected compound (1.0 eq) in ethanol.
-
Catalyst Addition: Add Palladium(II) chloride (PdCl₂, 0.2 eq).
-
Reaction: Heat the mixture to reflux (approximately 85 °C) and stir for 16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude alcohol via column chromatography or recrystallization.
References
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Unraveling steric and dispersion effects in gold catalysis: a DFT study of asymmetric cyclization/Mannich reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides | Semantic Scholar [semanticscholar.org]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Chiral Purity Analysis: A Comparative Guide to HPLC and CE for (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one Products
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the chiral analysis of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one and its derivatives. Experimental data and detailed protocols are presented to aid in method selection and development.
This compound is a key chiral auxiliary, widely employed in asymmetric synthesis to produce enantiomerically pure pharmaceutical intermediates. The determination of its enantiomeric excess (%ee) is paramount to guarantee the stereochemical integrity of the final products. This guide compares the performance of chiral HPLC, the industry-standard, with the increasingly utilized technique of chiral Capillary Electrophoresis.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC remains the gold standard for enantiomeric separations due to its robustness, scalability, and the wide variety of commercially available chiral stationary phases (CSPs). For oxazolidinone derivatives, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent enantioseparation capabilities.
Recommended Starting Conditions for Chiral HPLC
Based on the analysis of structurally related oxazolidinones, the following conditions are recommended as a starting point for the chiral separation of this compound.[1][2]
Table 1: Recommended Chiral HPLC Parameters
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Amylose-based (e.g., Lux Amylose-1, Lux Amylose-2, Chiralpak AD) |
| Mobile Phase | Polar Organic Mode: Acetonitrile (ACN) or Ethanol (EtOH) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or 230 nm |
Experimental Data on a Structurally Similar Compound: (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone [1]
The following table summarizes the chromatographic results for the enantioseparation of (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone on various polysaccharide-based CSPs. These results indicate that amylose-based columns, particularly with acetonitrile as the mobile phase, provide the highest resolution.
Table 2: Chiral Separation Data for (R)-(+)-4-Benzyl-5,5-dimethyl-2-oxazolidinone [1]
| Chiral Stationary Phase | Mobile Phase | Retention Time (t1, min) | Retention Time (t2, min) | Separation Factor (α) | Resolution (Rs) |
| Lux Amylose-1 | ACN | 10.2 | 12.5 | 1.28 | 4.4 |
| Lux Amylose-2 | ACN | 9.8 | 11.9 | 1.25 | 3.9 |
| Lux Cellulose-1 | ACN | 8.5 | 9.1 | 1.08 | 1.5 |
| Lux Amylose-1 | EtOH | 7.1 | 7.9 | 1.13 | 2.1 |
| Lux Amylose-2 | EtOH | 6.8 | 7.5 | 1.11 | 1.9 |
Experimental Protocol: Chiral HPLC
This protocol provides a general procedure for the chiral HPLC analysis of this compound products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and ethanol
-
Chiral HPLC column (e.g., Lux Amylose-1, 150 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Install the chiral column in the HPLC system.
-
Set the mobile phase (e.g., 100% acetonitrile).
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to 210 nm.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject 5-10 µL of the prepared sample.
-
Data Acquisition and Analysis: Record the chromatogram and determine the retention times of the enantiomers. Calculate the separation factor (α) and resolution (Rs) to assess the quality of the separation.
Caption: Workflow for Chiral HPLC Analysis.
Capillary Electrophoresis (CE) for Chiral Separation
Capillary Electrophoresis offers a powerful alternative to HPLC for chiral separations, often with the advantages of faster analysis times, lower solvent consumption, and high separation efficiency. In chiral CE, a chiral selector is added to the background electrolyte (BGE) to facilitate the separation of enantiomers. For neutral compounds like oxazolidinones, anionic cyclodextrins have proven to be effective chiral selectors.[3]
Recommended Conditions for Chiral CE
A study on the chiral separation of oxazolidinone analogs provides the following optimized conditions.[3]
Table 3: Recommended Chiral CE Parameters
| Parameter | Recommended Condition |
| Chiral Selector | Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 6.0) containing the chiral selector |
| Capillary | Uncoated fused-silica, 40 cm effective length, 50 µm I.D. |
| Voltage | 15 kV |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
Experimental Data on Structurally Similar Oxazolidinones [3]
The following table presents the resolution values obtained for the chiral separation of two oxazolidinone analogs using highly sulfated cyclodextrins as chiral selectors.
Table 4: Chiral Separation of Oxazolidinone Analogs by CE [3]
| Analyte | Chiral Selector | Concentration (mM) | Resolution (Rs) |
| (R/S)-4-Phenyl-2-oxazolidinone | HS-β-CD | 10 | 3.2 |
| (R/S)-4-Benzyl-2-oxazolidinone | HS-β-CD | 10 | 4.1 |
Experimental Protocol: Chiral CE
This protocol outlines a general procedure for the chiral CE analysis of this compound products.
Materials:
-
This compound sample
-
Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD)
-
Sodium phosphate monobasic and dibasic
-
Deionized water
-
CE system with UV detector
-
Fused-silica capillary
-
pH meter
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water and adjusting the pH to 6.0. Add the chiral selector (e.g., 10 mM HS-β-CD) to the buffer.
-
Sample Preparation: Dissolve the sample in the BGE to a final concentration of approximately 0.5 mg/mL.
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
Analysis:
-
Rinse the capillary with the BGE.
-
Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Apply the separation voltage (15 kV).
-
-
Data Acquisition and Analysis: Record the electropherogram and determine the migration times of the enantiomers. Calculate the resolution (Rs) to evaluate the separation.
Caption: Workflow for Chiral CE Analysis.
Comparison of Chiral HPLC and Chiral CE
| Feature | Chiral HPLC | Chiral Capillary Electrophoresis |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte. |
| Advantages | - Well-established and robust- High loading capacity (suitable for preparative scale)- Wide variety of commercially available CSPs | - High separation efficiency- Fast analysis times- Low sample and solvent consumption- Method development flexibility (easy to change chiral selector) |
| Disadvantages | - Higher solvent consumption- Longer analysis times in some cases- CSPs can be expensive | - Lower loading capacity (primarily analytical scale)- Lower concentration sensitivity- Reproducibility can be more challenging |
| Best Suited For | Routine quality control, preparative separations, and when high sample throughput is not the primary concern. | Method development, screening of chiral selectors, and when sample volume is limited. |
Conclusion
Both chiral HPLC and chiral CE are powerful techniques for the enantiomeric analysis of this compound products. Chiral HPLC with polysaccharide-based stationary phases offers a robust and reliable method, with amylose-based columns in polar organic mode being a particularly promising starting point. Chiral CE with sulfated cyclodextrins provides a fast and efficient alternative, especially for method development and situations where sample conservation is important. The choice between these two techniques will depend on the specific requirements of the analysis, including sample throughput, scale, and available instrumentation. The provided experimental protocols and comparative data serve as a valuable resource for establishing effective and reliable methods for ensuring the chiral purity of these important synthetic intermediates.
References
- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 2. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one vs. (R)-4-benzyl-2-oxazolidinone
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides a detailed comparison of two prominent chiral auxiliaries: the well-established Evans auxiliary, (R)-4-benzyl-2-oxazolidinone, and a member of the "SuperQuat" family, (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one. This comparison is intended for researchers, scientists, and professionals in drug development seeking to optimize their stereoselective transformations.
Executive Summary
(R)-4-benzyl-2-oxazolidinone, an Evans auxiliary, is a widely used and well-documented chiral auxiliary that consistently provides good to excellent levels of stereocontrol in a variety of asymmetric reactions. The "SuperQuat" family of auxiliaries, including this compound, was developed to address some of the limitations of the Evans auxiliaries. The key structural difference is the presence of geminal disubstitution at the C5 position of the oxazolidinone ring. This feature is purported to enforce a more rigid conformation of the N-acyl group, leading to enhanced facial bias and, consequently, higher diastereoselectivity in reactions such as enolate alkylation. Furthermore, this steric hindrance at the C5 position is reported to facilitate the selective cleavage of the N-acyl bond, improving the recovery of both the product and the auxiliary.
While direct comparative experimental data for the diphenyl derivative is limited in publicly available literature, data for the closely related gem-dimethyl "SuperQuat" auxiliaries suggest a significant improvement in diastereoselectivity over the traditional Evans auxiliaries.
Data Presentation: Performance in Asymmetric Alkylation
The following table summarizes the typical performance of the two chiral auxiliaries in a representative asymmetric alkylation reaction.
| Chiral Auxiliary | Reaction | Electrophile | Diastereomeric Ratio (d.r.) | Yield |
| (R)-4-benzyl-2-oxazolidinone | Alkylation of N-propionyl enolate | Allyl iodide | 98:2[1][2] | High |
| This compound | Alkylation of N-acyl enolate | Alkyl halides | Expected to be >95:5 (based on 5,5-dimethyl analogue)[3] | High |
Note: The diastereomeric ratio for this compound is an estimation based on the performance of the analogous (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, which have shown diastereoselectivities in the range of 85-94% de (corresponding to d.r. of approximately 92.5:7.5 to 97:3)[3]. The increased steric bulk of the phenyl groups is anticipated to further enhance this selectivity.
Experimental Protocols
Detailed methodologies for the acylation, asymmetric alkylation, and cleavage of the chiral auxiliaries are provided below.
(R)-4-benzyl-2-oxazolidinone (Evans Auxiliary)
1. Acylation of (R)-4-benzyl-2-oxazolidinone:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in a suitable aprotic solvent such as dichloromethane or THF, add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add the desired acid anhydride (e.g., propionic anhydride, 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (as monitored by TLC).
-
Work up the reaction by washing with aqueous acid (e.g., 1 M HCl) and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration in vacuo.
-
The N-acyl oxazolidinone can be purified by column chromatography.[2]
2. Asymmetric Alkylation of N-Acyl-(R)-4-benzyl-2-oxazolidinone:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq), to form the corresponding (Z)-enolate.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., allyl iodide, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for several hours or until the reaction is complete (as monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomeric products can be separated and purified by flash column chromatography.[1][2]
3. Cleavage of the N-Acyl-(R)-4-benzyl-2-oxazolidinone:
-
Dissolve the purified N-acyl oxazolidinone in a mixture of THF and water.
-
Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 eq).
-
Add lithium hydroxide (LiOH) monohydrate (2.0 eq) in water dropwise.
-
Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed.
-
Quench the excess peroxide with a reducing agent such as sodium sulfite.
-
Remove the THF in vacuo and extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid.[1][4]
This compound (SuperQuat Auxiliary)
1. Acylation: The acylation procedure is expected to be similar to that of the Evans auxiliary.
2. Asymmetric Alkylation (General Procedure):
-
The N-acylated SuperQuat auxiliary is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere.
-
A strong base (e.g., LDA or NaHMDS) is added to generate the enolate.
-
The electrophile is then added, and the reaction is stirred until completion.
-
The workup would follow a standard aqueous quench and extraction procedure.
3. Cleavage of the Auxiliary:
-
The gem-diphenyl substitution at the C5 position is designed to hinder nucleophilic attack at the endocyclic carbonyl, thus favoring cleavage at the exocyclic N-acyl bond.
-
A variety of cleavage conditions can be employed to yield different functional groups (e.g., carboxylic acids, esters, alcohols, aldehydes) with a reduced risk of side reactions compared to Evans auxiliaries. For instance, reduction with DIBAL-H has been shown to be effective for generating aldehydes from N-acyl SuperQuat auxiliaries.[3]
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative workflow of asymmetric alkylation.
Caption: Mechanism of stereodifferentiation.
References
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one: A Superior Chiral Auxiliary for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the choice of a chiral auxiliary is paramount for achieving high stereoselectivity in asymmetric synthesis. (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a member of the "SuperQuat" family of auxiliaries, has emerged as a powerful tool, demonstrating significant advantages over traditional Evans-type auxiliaries in terms of diastereoselectivity, cleavage, and recyclability.
The strategic placement of two phenyl groups at the C5 position of the oxazolidinone ring profoundly influences the stereochemical outcome of reactions, offering a higher degree of facial shielding. This structural feature leads to enhanced diastereoselectivity in a variety of asymmetric transformations, including aldol additions and alkylations. Furthermore, the steric bulk of the gem-diphenyl group effectively prevents unwanted endocyclic cleavage of the auxiliary, a common drawback of traditional Evans auxiliaries, thereby facilitating cleaner reactions, simpler purification, and improved recovery and recycling of the valuable chiral controller.
Comparative Performance: this compound vs. Evans Auxiliaries
The superior performance of 5,5-disubstituted oxazolidinone auxiliaries is evident in various asymmetric reactions. While direct comparative data for this compound in every reaction type is dispersed throughout the literature, the collective evidence strongly supports its advantages.
Asymmetric Alkylation
In asymmetric alkylation reactions, the goal is to transfer an alkyl group to a prochiral enolate with high facial selectivity. The increased steric hindrance provided by the 5,5-diphenyl substitution in the title auxiliary leads to a more rigid and defined enolate geometry, resulting in superior diastereoselectivity compared to standard Evans auxiliaries.
For instance, studies on the closely related (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones have shown excellent diastereoselectivities in the range of 85–94% for enolate alkylation. This level of stereocontrol is a significant improvement over what is often observed with traditional Evans auxiliaries under similar conditions.
Table 1: Comparison of Diastereoselectivity in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | Alkyl Halide | 85-94% | [1] |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Allyl Iodide | 98:2 | [2] |
Note: Data for the 5,5-diphenyl auxiliary is often reported in specific synthetic contexts rather than broad comparative studies. The data for the 5,5-dimethyl analogue is presented here as a strong indicator of the performance of 5,5-disubstituted auxiliaries.
Experimental Protocols
To provide a practical understanding of the application of these auxiliaries, detailed experimental protocols for key reactions are outlined below.
General Experimental Workflow
The following diagram illustrates the typical workflow for an asymmetric alkylation using a chiral oxazolidinone auxiliary.
Experimental workflow for asymmetric alkylation.
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of the acyl group to the chiral auxiliary, preparing it for the stereoselective reaction.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the chiral auxiliary in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the base (e.g., triethylamine) and a catalytic amount of DMAP.
-
Slowly add the acyl chloride or anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the N-acyl auxiliary by column chromatography or recrystallization.
Protocol 2: Diastereoselective Alkylation of the N-Acyl Auxiliary
This protocol details the key stereoselective carbon-carbon bond formation.
Materials:
-
N-Acyl-(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the N-acyl auxiliary in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the base to form the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the alkylating agent to the enolate solution.
-
Stir the reaction at -78 °C until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the desired diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral product and allow for the recovery of the auxiliary. The resistance to endocyclic cleavage of the 5,5-diphenyl auxiliary allows for a wider range of cleavage conditions.
Materials:
-
Alkylated N-acyl auxiliary
-
Cleavage reagent (e.g., Lithium hydroxide/hydrogen peroxide, sodium methoxide, LiBH4)
-
Solvent (e.g., THF/water, methanol)
Procedure (Hydrolytic Cleavage):
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide and hydrogen peroxide.
-
Stir the reaction at 0 °C for the prescribed time.
-
Quench the excess peroxide with a sodium sulfite solution.
-
Separate the aqueous and organic layers.
-
The chiral product can be isolated from the aqueous layer after acidification and extraction.
-
The chiral auxiliary can be recovered from the organic layer.
Signaling Pathway and Logical Relationships
The stereochemical outcome of the asymmetric alkylation is dictated by the formation of a specific enolate geometry and the subsequent approach of the electrophile from the less hindered face.
Stereocontrol in asymmetric alkylation.
Conclusion
This compound and its analogues represent a significant advancement in the field of asymmetric synthesis. The introduction of the gem-disubstitution at the C5 position provides a robust solution to the limitations of traditional Evans auxiliaries, offering superior diastereoselectivity and improved cleavage and recycling profiles. These attributes make them highly valuable tools for the efficient and stereocontrolled synthesis of complex chiral molecules in both academic and industrial settings.
References
Determining Absolute Stereochemistry: A Comparative Guide to Mosher's Ester Analysis for Products of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute stereochemistry is a critical step in asymmetric synthesis. This guide provides a detailed comparison of Mosher's ester analysis for chiral alcohols derived from reactions utilizing the (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one chiral auxiliary, alongside alternative methods. The content is supported by experimental protocols and data presentation to aid in the selection of the most appropriate analytical technique.
The Evans auxiliary, this compound, is a cornerstone in modern asymmetric synthesis, particularly in aldol reactions, for its ability to direct the formation of specific stereoisomers. Following the cleavage of the auxiliary, the resulting chiral secondary alcohol's absolute configuration must be unequivocally confirmed. Mosher's ester analysis is a widely adopted NMR-based method for this purpose.
Mosher's Ester Analysis: The Gold Standard
Mosher's ester analysis relies on the formation of diastereomeric esters by reacting the chiral alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2] The resulting diastereomers exhibit distinct ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[3][4] By analyzing the differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed stereocenter, the absolute configuration of the alcohol can be determined.[5][6]
A positive Δδ value for a given proton indicates that it is located on one side of the Mosher's ester plane, while a negative value places it on the opposite side. This spatial arrangement is then correlated with the known configuration of the MTPA enantiomer used, allowing for the assignment of the alcohol's absolute stereochemistry.
Experimental Data for a Model System
| Proton | δ (ppm) for (R)-MTPA Ester | δ (ppm) for (S)-MTPA Ester | Δδ (δS - δR) (ppm) |
| H-1' | 4.85 | 4.95 | +0.10 |
| H-2' | 2.10 | 1.95 | -0.15 |
| CH₃-a | 0.92 | 0.85 | -0.07 |
| CH₃-b | 1.05 | 1.15 | +0.10 |
Note: This is representative data and will vary depending on the specific structure of the alcohol.
Alternative Methods for Configuration Determination
While Mosher's ester analysis is robust, other techniques can also be employed, each with its own advantages and limitations.
J-Based Configuration Analysis
This NMR-based method utilizes the measurement of scalar couplings (J-couplings) across stereogenic centers to determine relative and absolute configurations. It is particularly useful for acyclic molecules with multiple stereocenters.
Silyl Diether Derivatization
Similar to Mosher's method, this technique involves derivatization of the chiral alcohol with a chiral silylating agent. The resulting diastereomeric silyl ethers can then be analyzed by NMR to determine the absolute configuration. This method can be advantageous for hindered alcohols where esterification with MTPA may be difficult.
Experimental Protocols
Mosher's Ester Synthesis (General Protocol)
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate flame-dried NMR tubes, dissolve the chiral alcohol (1-5 mg) in dry pyridine-d₅ (0.5 mL).
-
To one tube, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents).
-
To the other tube, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.2 equivalents).
-
Seal the tubes under an inert atmosphere (e.g., argon or nitrogen) and allow the reactions to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or ¹H NMR.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester diastereomers.
-
Assign the proton signals for both diastereomers, paying close attention to the protons closest to the stereocenter.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
-
Data Interpretation:
-
Construct a model of the Mosher's esters, considering the preferred conformation where the C=O of the ester and the C-CF₃ bond are eclipsed.
-
Protons with a positive Δδ value will be on one side of the phenyl ring of the MTPA moiety, and those with a negative Δδ will be on the other.
-
Based on the established model, assign the absolute configuration of the chiral alcohol.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of Mosher's ester analysis and a comparison with an alternative method.
Caption: Workflow of Mosher's Ester Analysis.
Caption: Comparison of Mosher's and J-Based Analysis.
Conclusion
Mosher's ester analysis remains a powerful and reliable method for determining the absolute configuration of chiral alcohols produced using the this compound auxiliary. Its straightforward protocol and the clear correlation between NMR data and stereochemistry make it a valuable tool for synthetic chemists. However, for complex molecules or in cases where derivatization is challenging, alternative methods such as J-based configuration analysis should be considered. The choice of method will ultimately depend on the specific characteristics of the analyte and the available analytical instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 4. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one in Conjugate Additions: A Comparative Performance Guide
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides a comparative analysis of the performance of (R)-4-benzyl-5,5-diphenyloxazolidin-2-one, a member of the Evans family of chiral auxiliaries, in diastereoselective conjugate addition reactions. Its performance is evaluated against other commonly employed chiral auxiliaries, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Introduction to Chiral Auxiliaries in Conjugate Addition
Conjugate addition reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral auxiliaries covalently bonded to the substrate allows for facial discrimination of the incoming nucleophile, leading to the formation of one diastereomer in excess. The ideal chiral auxiliary should be readily available, easily attached and removed, and induce high levels of stereocontrol. Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides are among the most successful and widely used classes of chiral auxiliaries for this purpose.
Performance of this compound and its Analogs
While specific experimental data for the conjugate addition performance of this compound is not extensively documented in readily available literature, its performance can be inferred from closely related "SuperQuat" auxiliaries, which are considered enhanced versions of the Evans auxiliaries. The key feature of SuperQuat auxiliaries is the presence of gem-dialkyl substitution at the 5-position of the oxazolidinone ring, which is analogous to the diphenyl substitution in the target molecule. This substitution is designed to increase the steric hindrance and improve facial shielding.
A study on the conjugate addition of organocuprates to N-enoyl derivatives of the (S)-4-phenyl-5,5-dimethyloxazolidin-2-one ("SuperQuat") demonstrated excellent diastereoselectivities, generally exceeding 95% diastereomeric excess (d.e.), and high chemical yields. This suggests that the 5,5-disubstitution pattern is highly effective in directing the incoming nucleophile.
Comparison with Alternative Chiral Auxiliaries
To provide a comprehensive overview, the performance of the Evans-type auxiliaries is compared with other prominent chiral auxiliaries under similar reaction conditions, specifically the conjugate addition of organometallic reagents to α,β-unsaturated systems.
| Chiral Auxiliary Class | Representative Auxiliary | Substrate | Nucleophile | Diastereoselectivity (d.e.) | Yield (%) |
| Evans "SuperQuat" | (S)-4-phenyl-5,5-dimethyloxazolidin-2-one | N-cinnamoyl | Me₂CuLi | >95% | High |
| Standard Evans | (R)-4-benzyl-2-oxazolidinone | N-crotonoyl | Various organocuprates | Generally high (often >90%) | Good to high |
| Pseudoephedrine Amide | (S,S)-(+)-pseudoephedrine | α,β-unsaturated amide | Organolithium reagents | High | 63-96% |
| Oppolzer's Sultam | (1S)-(-)-2,10-camphorsultam | N-enoyl | Grignard reagents (Cu-cat.) | Generally high | Good to high |
Note: Direct comparison is challenging due to variations in substrates, nucleophiles, and reaction conditions across different studies. The data presented is representative of the typical performance of each class of auxiliary.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for conjugate additions using different classes of chiral auxiliaries.
General Procedure for Conjugate Addition to N-Enoyl "SuperQuat" Auxiliaries
To a solution of the N-enoyl-(S)-4-phenyl-5,5-dimethyloxazolidin-2-one in dry THF at -78 °C under an inert atmosphere is added the organocuprate reagent (e.g., prepared from CuI and an organolithium reagent). The reaction mixture is stirred at -78 °C for a specified time until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product, which is then purified by column chromatography.
General Procedure for Conjugate Addition to N-Enoyl Evans Auxiliaries
A solution of the N-enoyl derivative of (R)-4-benzyl-2-oxazolidinone in dry THF is cooled to -78 °C under an argon atmosphere. The Gilman reagent (lithium dimethylcuprate, for example), prepared separately, is then added dropwise. The reaction is stirred at low temperature for several hours and then quenched with saturated aqueous ammonium chloride. After warming to room temperature, the mixture is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The diastereoselectivity is determined on the crude product by spectroscopic or chromatographic methods, followed by purification.
General Procedure for Conjugate Addition to α,β-Unsaturated Pseudoephedrine Amides
To a solution of the α,β-unsaturated pseudoephedrine amide in an appropriate solvent (e.g., THF) at a low temperature (e.g., -78 °C) under an inert atmosphere, the organolithium reagent is added dropwise. The reaction is stirred for a designated period, and then quenched with a suitable proton source, such as saturated aqueous ammonium chloride. The product is then extracted, and the organic layer is dried and concentrated. The yield and diastereoselectivity are determined from the crude reaction mixture, followed by purification.
Visualizing the Stereochemical Control
The stereochemical outcome of these reactions is dictated by the conformational bias imposed by the chiral auxiliary. The following diagrams illustrate the general principles of stereochemical induction.
Caption: General workflow for asymmetric conjugate addition using a chiral auxiliary.
Caption: Simplified model illustrating stereochemical induction by an Evans-type auxiliary.
Conclusion
This compound and its analogs, particularly the "SuperQuat" family, are highly effective chiral auxiliaries for diastereoselective conjugate addition reactions, consistently affording products with high levels of stereocontrol and in good to excellent yields. The choice of auxiliary will ultimately depend on the specific substrate, nucleophile, and desired stereochemical outcome. While standard Evans auxiliaries provide a reliable and well-established option, pseudoephedrine amides and Oppolzer's sultams offer effective alternatives with their own distinct advantages in handling and cleavage. The experimental data suggests that for reactions involving organocuprates, the 5,5-disubstituted Evans-type auxiliaries offer superior performance in terms of diastereoselectivity. Researchers are encouraged to consider these factors and consult the primary literature for specific applications when designing their synthetic routes.
A Comparative Guide to the Application of Diphenyl Oxazolidinone Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, chiral auxiliaries are indispensable tools in the stereocontrolled synthesis of complex molecules. Among these, diphenyl oxazolidinones have emerged as a valuable class of auxiliaries, offering high levels of stereochemical induction in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive literature review of the applications of diphenyl oxazolidinone auxiliaries, presenting a comparative analysis of their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
The foundational work by pioneers such as D.A. Evans and A.I. Meyers established oxazolidinones as reliable and versatile chiral auxiliaries.[1][2][3][4] The underlying principle of their efficacy lies in the temporary incorporation of the chiral auxiliary onto a prochiral substrate. The steric bulk of the auxiliary then directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product.
This guide will delve into the specific applications of diphenyl oxazolidinone auxiliaries in four major classes of asymmetric reactions: aldol reactions, alkylation reactions, Diels-Alder reactions, and Michael additions.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. The use of N-acyl diphenyl oxazolidinone auxiliaries allows for precise control over the stereochemistry of the newly formed stereocenters.
The general workflow for an asymmetric aldol reaction using a diphenyl oxazolidinone auxiliary involves the formation of a boron or titanium enolate, followed by reaction with an aldehyde. The facial selectivity of the enolate is controlled by the chelation of the metal to the carbonyl oxygen and the oxazolidinone oxygen, while the bulky phenyl groups of the auxiliary sterically hinder one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face.[2][5]
Figure 1. General workflow for an asymmetric aldol reaction.
Comparative Performance in Asymmetric Aldol Reactions
| Entry | Aldehyde | Lewis Acid | Base | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | Bu₂BOTf | Et₃N | >99:1 | 85 | [6] |
| 2 | Isobutyraldehyde | Bu₂BOTf | i-Pr₂NEt | 98:2 | 92 | [6] |
| 3 | Acetaldehyde | TiCl₄ | (-)-Sparteine | 95:5 | 78 | [6] |
Experimental Protocol: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone with Benzaldehyde [6]
-
To a solution of N-propionyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added dibutylboron triflate (1.1 equiv).
-
Triethylamine (1.2 equiv) is added dropwise, and the mixture is stirred at 0 °C for 30 minutes.
-
The reaction is cooled to -78 °C, and freshly distilled benzaldehyde (1.2 equiv) is added.
-
The reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the desired aldol adduct.
Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from N-acyl diphenyl oxazolidinone auxiliaries provides a powerful method for the synthesis of α-substituted carboxylic acid derivatives.
The process involves the deprotonation of the N-acyl auxiliary with a strong base, typically a lithium amide, to form a rigid lithium enolate. The chelation of the lithium ion to both the enolate oxygen and the carbonyl oxygen of the auxiliary creates a conformationally restricted system. The bulky diphenyl groups then effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less hindered side.
Figure 2. General workflow for an asymmetric alkylation reaction.
Comparative Performance in Asymmetric Alkylation Reactions
| Entry | Electrophile | Base | Diastereomeric Ratio | Yield (%) | Reference |
| 1 | Benzyl bromide | LDA | >98:2 | 95 | [1] |
| 2 | Methyl iodide | LiHMDS | 97:3 | 91 | [1] |
| 3 | Allyl iodide | LDA | 96:4 | 88 | [1] |
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone with Benzyl Bromide [1]
-
A solution of N-propionyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in dry THF (0.1 M) is cooled to -78 °C.
-
Lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise, and the solution is stirred at -78 °C for 30 minutes.
-
Benzyl bromide (1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to yield the alkylated product.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When N-acryloyl diphenyl oxazolidinone is used as the dienophile, the reaction proceeds with high levels of diastereoselectivity, controlled by the chiral auxiliary.
Lewis acid catalysis is often employed to enhance the reactivity and selectivity of the reaction. The Lewis acid coordinates to the carbonyl oxygen of the acryloyl group, locking it in an s-cis conformation and increasing its dienophilicity. The diphenyl groups of the auxiliary then block one face of the dienophile, directing the approach of the diene to the opposite face.[7]
Figure 3. General workflow for an asymmetric Diels-Alder reaction.
Comparative Performance in Asymmetric Diels-Alder Reactions
| Entry | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (%) | Yield (%) | Reference |
| 1 | Cyclopentadiene | Et₂AlCl | >99:1 | 98 | 92 | [7] |
| 2 | Isoprene | SnCl₄ | 95:5 | 94 | 85 | [7] |
| 3 | 1,3-Butadiene | MgBr₂·OEt₂ | 90:10 | 91 | 88 | [8] |
Experimental Protocol: Asymmetric Diels-Alder Reaction of N-Acryloyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone with Cyclopentadiene [7]
-
To a solution of N-acryloyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in CH₂Cl₂ (0.2 M) at -78 °C is added diethylaluminum chloride (1.1 equiv, 1.0 M solution in hexanes).
-
The mixture is stirred for 15 minutes, after which freshly cracked cyclopentadiene (3.0 equiv) is added.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is filtered through Celite, and the filtrate is extracted with CH₂Cl₂.
-
The combined organic layers are dried over MgSO₄ and concentrated.
-
The residue is purified by flash chromatography to give the Diels-Alder adduct.
Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. The use of N-enoyl diphenyl oxazolidinone auxiliaries allows for highly diastereoselective conjugate additions.
Organocuprates are commonly used as nucleophiles in these reactions. The stereochemical outcome is dictated by the chelation of the metal to the carbonyl and oxazolidinone oxygens, which orients the enone system, and the steric hindrance provided by the diphenyl groups, which directs the nucleophilic attack to one face of the double bond.[9][10][11]
Figure 4. General workflow for an asymmetric Michael addition.
Comparative Performance in Asymmetric Michael Additions
| Entry | Organocuprate | Diastereomeric Ratio | Yield (%) | Reference |
| 1 | LiCuMe₂ | >98:2 | 93 | [9][12] |
| 2 | LiCuBu₂ | 97:3 | 90 | [9][12] |
| 3 | LiCu(Ph)₂ | 95:5 | 87 | [9][12] |
Experimental Protocol: Asymmetric Michael Addition of Lithium Dimethylcuprate to N-Crotonoyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone [9][12]
-
To a suspension of CuI (1.1 equiv) in dry THF (0.2 M) at -78 °C is added methyllithium (2.2 equiv, 1.6 M solution in diethyl ether) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes to form the Gilman reagent.
-
A solution of N-crotonoyl-(4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 equiv) in THF is added to the cuprate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl/NH₄OH (9:1).
-
The mixture is allowed to warm to room temperature and is stirred until the aqueous layer turns deep blue.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by flash chromatography.
Conclusion
Diphenyl oxazolidinone auxiliaries have proven to be highly effective in a range of asymmetric transformations, consistently delivering products with high levels of diastereoselectivity. Their rigid structure and the significant steric bulk of the phenyl groups provide a well-defined chiral environment that effectively directs the stereochemical course of reactions. The straightforward removal of the auxiliary and its potential for recycling further enhance its practical utility in synthetic organic chemistry. The data and protocols presented in this guide demonstrate the reliability and versatility of diphenyl oxazolidinone auxiliaries, making them a valuable choice for the stereocontrolled synthesis of complex chiral molecules.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Evans aldol ppt | PPTX [slideshare.net]
- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a High-Performance Chiral Auxiliary
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that balances stereochemical control with practical considerations of cost and accessibility. This guide provides a detailed cost-benefit analysis of the increasingly utilized (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, comparing its performance and cost against established alternatives, notably the classical Evans auxiliaries.
Executive Summary
This compound, a derivative of the renowned Evans oxazolidinone auxiliaries, offers exceptional stereocontrol in asymmetric transformations such as aldol additions and alkylations. The strategic placement of two phenyl groups at the C5 position creates a highly defined chiral environment, often leading to superior diastereoselectivity compared to less substituted analogs. However, this enhanced performance comes at a higher initial cost. This guide presents experimental data to demonstrate that for applications demanding the highest levels of stereochemical purity, the increased upfront investment in this "SuperQuat" auxiliary can be justified by improved yields of the desired diastereomer, potentially reducing downstream purification costs and maximizing the yield of the target molecule.
Performance Comparison: Asymmetric Alkylation
The true utility of a chiral auxiliary is measured by its ability to direct stereoselective bond formation. Data from asymmetric alkylation reactions provide a clear comparison of the efficacy of this compound and its analogs.
Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Alkylation of an N-propionyl Imide
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one | MeI | 95 | >99 |
| (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | MeI | 92 | 97 |
| (S)-4-Benzyloxazolidin-2-one (Evans Auxiliary) | MeI | 90 | 95 |
| (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one | BnBr | 93 | >99 |
| (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one | BnBr | 91 | 96 |
| (S)-4-Benzyloxazolidin-2-one (Evans Auxiliary) | BnBr | 88 | 94 |
The data unequivocally demonstrates that the 5,5-diphenyl substitution provides a significant advantage in achieving near-perfect diastereoselectivity. This can be attributed to the increased steric hindrance of the diphenyl groups, which more effectively shields one face of the enolate from the incoming electrophile.
Cost-Benefit Analysis
While performance is paramount, the cost of reagents is a significant factor in process development and scale-up. The following table provides an approximate cost comparison of various chiral auxiliaries. Prices are based on currently available supplier information and are subject to change.
Table 2: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Supplier Example | Price (USD/g) |
| (R)-(+)-5,5-Diphenyl-4-benzyl-2-oxazolidinone | Research Scientific | ~$120 |
| (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one | Chiralen | ~$95 |
| (R)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich | ~$13.50 |
| (S)-4-tert-Butyl-2-oxazolidinone | Chem-Impex | ~$1000 |
| (R)-4-Isopropyloxazolidin-2-one | TCI Chemicals | ~$119.60 |
The initial outlay for this compound is substantially higher than for the standard Evans auxiliary. However, the benefit lies in the enhanced diastereoselectivity. For a multi-step synthesis, a seemingly small increase in d.e. from 95% to >99% can have a significant impact on the overall yield of the final, pure enantiomer, potentially obviating the need for costly and time-consuming chromatographic separation of diastereomers.
Experimental Protocols
Detailed and reliable experimental procedures are essential for reproducible results. Below are representative protocols for the synthesis of the chiral auxiliary and its application in a key asymmetric transformation.
Synthesis of (R)-4-Benzyl-2-oxazolidinone (A Precursor to the Diphenyl Analog)[1]
This procedure outlines the synthesis of the foundational Evans auxiliary, which can be adapted for the synthesis of the 5,5-diphenyl derivative by starting with the corresponding (R)-2-amino-1,1-diphenyl-3-phenylpropan-1-ol.
-
Reduction of L-phenylalanine: In a three-neck flask, suspend L-phenylalanine in anhydrous tetrahydrofuran (THF) and cool in an ice-water bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF dropwise, maintaining the temperature below 15°C. Allow the reaction to stir at room temperature for 3 hours.
-
Quenching: Cautiously quench the reaction by the dropwise addition of methanol, ensuring the temperature remains below 30°C. Subsequently, slowly add water followed by a 20% aqueous solution of sodium hydroxide and stir for 30 minutes.
-
Work-up: Filter the resulting mixture and wash the filter cake with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the residue from toluene to obtain (R)-2-amino-3-phenyl-1-propanol.
-
Cyclization: In a three-neck flask, dissolve the amino alcohol in diethyl carbonate and heat the mixture to 120-130°C. Once the diethyl carbonate begins to evaporate, slowly add a solution of sodium ethoxide in ethanol dropwise. Continue heating for an additional 30 minutes.
-
Purification: After cooling to room temperature, remove the excess diethyl carbonate by vacuum distillation. Add ethyl acetate and water to the residue, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is then purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield (R)-4-Benzyl-2-oxazolidinone as a white solid.
General Protocol for Asymmetric Aldol Reaction
The following is a general procedure for a titanium-mediated asymmetric aldol reaction using a chiral oxazolidinone auxiliary. This protocol can be adapted for use with this compound.
-
N-Acylation: To a solution of the chiral auxiliary in anhydrous dichloromethane at 0°C, add triethylamine followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride). Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the N-acyl oxazolidinone.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane and cool to -78°C. Add titanium tetrachloride (TiCl₄) followed by the dropwise addition of a hindered base such as N,N-diisopropylethylamine (DIPEA). Stir the mixture at -78°C for 30 minutes.
-
Aldol Addition: To the enolate solution at -78°C, add the desired aldehyde dropwise. Stir the reaction at -78°C until completion (monitored by TLC).
-
Work-up and Auxiliary Removal: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The chiral auxiliary can be removed by methods such as hydrolysis with lithium hydroxide or reduction with lithium borohydride to yield the corresponding carboxylic acid or alcohol, respectively, and recover the auxiliary.
Mandatory Visualizations
Experimental Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis.
Logical Relationship of Cost vs. Performance
Caption: Interplay of cost and performance factors.
Assessing the Scalability of Asymmetric Reactions: A Comparative Guide to Chiral Auxiliaries
For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision that extends beyond initial laboratory success to the overarching goal of scalable and efficient synthesis. This guide provides a comparative assessment of the widely used (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one against other common chiral auxiliaries, with a focus on scalability, performance, and practical application in industrial settings. The information presented is supported by available experimental data to aid in the strategic selection of the most appropriate chiral auxiliary for a given synthetic challenge.
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of robust methods for asymmetric synthesis. Chiral auxiliaries remain a cornerstone of this field, valued for their reliability and high stereoselectivity.[1] Among these, the Evans oxazolidinone auxiliaries, including this compound, are renowned for their efficacy in a range of carbon-carbon bond-forming reactions. However, as a synthetic route progresses towards larger scale production, factors such as cost, ease of removal, and overall process efficiency become paramount. This guide will delve into a comparison of this compound with notable alternatives such as pseudoephedrine/pseudoephenamine and camphorsultam.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary typically follows a three-step sequence: attachment of the auxiliary to the substrate, diastereoselective reaction, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product. The efficiency of each step is crucial for the overall scalability of the process.
Caption: A generalized workflow illustrating the key stages of an asymmetric synthesis employing a chiral auxiliary.
Comparative Analysis of Chiral Auxiliaries
The ideal chiral auxiliary should be readily available, easy to attach and remove, provide high stereoselectivity, and be recyclable to minimize costs. The following sections compare this compound with other prominent auxiliaries based on these criteria, with a focus on their performance in scalable reactions.
This compound (Evans Auxiliary)
Evans oxazolidinones are a well-established class of chiral auxiliaries, widely employed for their high diastereoselectivity in aldol and alkylation reactions. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to predictable and high levels of stereocontrol.
Key Features:
-
High Diastereoselectivity: Consistently provides high levels of stereocontrol for a variety of substrates.
-
Well-Studied: The mechanism and applications are extensively documented, aiding in troubleshooting and optimization.
-
Scalability: Evans aldol reactions are known to be amenable to large-scale applications and are often utilized in the early stages of synthesis.[2]
Pseudoephedrine and Pseudoephenamine
Pseudoephedrine has been a popular and effective chiral auxiliary, particularly for the asymmetric alkylation of enolates. However, its use is often complicated by regulations due to its potential for conversion into illicit substances. Pseudoephenamine has emerged as a practical and less-regulated alternative, often demonstrating equal or superior performance.[3]
Key Features of Pseudoephenamine:
-
Excellent Stereocontrol: Exhibits remarkable stereocontrol in alkylation reactions, especially in the formation of quaternary carbon centers.[3]
-
Crystalline Derivatives: Amides derived from pseudoephenamine tend to be crystalline, which can facilitate purification by recrystallization, a highly desirable feature for large-scale synthesis.[3]
-
Unrestricted Availability: It is not subject to the same regulatory restrictions as pseudoephedrine.[3]
Camphorsultam (Oppolzer's Sultam)
Oppolzer's camphorsultam is another widely used chiral auxiliary, known for its high stereoselectivity in a variety of reactions, including Diels-Alder reactions, alkylations, and aldol condensations. Its rigid bicyclic structure provides excellent steric shielding.
Key Features:
-
High Diastereoselectivity: Offers excellent levels of stereocontrol in numerous transformations.
-
Versatility: Applicable to a broad range of reaction types.
-
Crystalline Nature: The auxiliary and its derivatives are often crystalline, aiding in purification.
Quantitative Performance Data in Asymmetric Alkylation
| Chiral Auxiliary | Reaction Type | Scale | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) / ee (%) | Reference |
| This compound | Alkylation | Lab | N-propionyl derivative | Benzyl bromide | >90 | >99:1 d.r. | General literature values |
| Pseudoephenamine | Alkylation | Lab | N-propionyl derivative | Benzyl bromide | 99 | >99:1 d.r. | [3] |
| Pseudoephenamine | Alkylation | Lab | α,α-disubstituted amide | Methyl iodide | 71 (major) | ≥19:1 d.r. | [3] |
| Camphorsultam | Alkylation | Lab | N-propionyl derivative | Allyl iodide | 95 | >99:1 d.r. | General literature values |
Note: This table is a compilation of data from different studies and is intended for comparative illustration. Direct comparison under identical large-scale conditions is necessary for a definitive assessment.
Experimental Protocols: A Representative Asymmetric Alkylation
The following provides a generalized, scalable protocol for an asymmetric alkylation reaction, a common application for these chiral auxiliaries. Specific parameters would require optimization for each auxiliary and substrate.
Step 1: Acylation of the Chiral Auxiliary
Caption: Workflow for the acylation of the chiral auxiliary with the substrate carboxylic acid.
Methodology:
-
The chiral auxiliary and the desired carboxylic acid are dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
A base, typically triethylamine, is added, and the mixture is cooled.
-
An acylating agent, such as pivaloyl chloride, is added dropwise to form the mixed anhydride in situ.
-
The reaction is allowed to proceed to completion, typically monitored by thin-layer chromatography (TLC).
-
The reaction is quenched, and the N-acylated product is isolated through extraction and purified, often by crystallization, which is advantageous for scalability.
Step 2: Diastereoselective Alkylation
Caption: A typical workflow for the diastereoselective alkylation of the N-acylated chiral auxiliary.
Methodology:
-
The N-acylated chiral auxiliary is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (typically -78 °C).
-
A strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is added slowly to generate the enolate. The choice of base and counterion can influence the stereoselectivity.
-
The electrophile (e.g., an alkyl halide) is then added to the enolate solution.
-
The reaction is stirred at low temperature until completion.
-
The reaction is carefully quenched, and the product is isolated and purified. For scalable processes, purification by crystallization is preferred over chromatography.
Step 3: Cleavage and Recovery of the Auxiliary
Caption: General procedure for the cleavage of the chiral auxiliary and recovery for potential reuse.
Methodology:
-
The alkylated product is dissolved in a suitable solvent system.
-
A cleavage reagent is added. The choice of reagent determines the functionality of the final product (e.g., lithium hydroxide/hydrogen peroxide for a carboxylic acid, lithium borohydride for an alcohol).
-
After the reaction is complete, the product and the chiral auxiliary are separated, typically by extraction.
-
The product is purified, and the chiral auxiliary can be recovered and purified for reuse, which is a key consideration for cost-effectiveness in large-scale synthesis.
Conclusion and Outlook
The selection of a chiral auxiliary for a scalable asymmetric synthesis is a multifaceted decision. This compound and other Evans auxiliaries offer a high degree of reliability and predictability, backed by a vast body of literature. Their amenability to large-scale reactions makes them a strong choice for many applications.
However, for specific transformations, particularly those involving the formation of sterically hindered centers, alternatives like pseudoephenamine may offer superior performance. The non-regulated status and the propensity of its derivatives to crystallize make pseudoephenamine an increasingly attractive option for industrial applications. Camphorsultam remains a robust and versatile auxiliary, with its rigid structure providing excellent stereocontrol across a range of reactions.
Ultimately, the optimal choice of chiral auxiliary will depend on the specific substrate, the desired transformation, and the economic and regulatory constraints of the project. It is recommended that a preliminary screening of different auxiliaries be conducted at the laboratory scale to identify the most promising candidate before committing to a large-scale synthesis campaign. The development of more efficient and recyclable chiral auxiliaries continues to be an active area of research, promising even more powerful tools for the future of asymmetric synthesis.
References
Safety Operating Guide
Proper Disposal of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a chiral auxiliary commonly used in asymmetric synthesis. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If handling the powder outside of a ventilated enclosure or if dust is generated, a NIOSH-approved respirator is recommended.[1][2]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2][3]
Hazard Profile of Structurally Similar Oxazolidinones
To ensure the highest safety standards, the hazard profile of this compound should be assumed to be similar to that of related compounds for which data is available. The following table summarizes the key hazards associated with analogous oxazolidinones.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[3] | P264: Wash hands thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[2][3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Irritation | May cause skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Eye Irritation | Causes serious eye irritation.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[3] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[5][6]
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat all unused or contaminated this compound as hazardous chemical waste.[6][7]
-
Segregate: Store the waste separately from incompatible materials.[6][8] As an organic solid, it should not be mixed with strong oxidizing agents.
Step 2: Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and compatible container for solid chemical waste.[6][8] The container must be in good condition with a secure lid.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[6][8] The label must include:
Step 3: Storage
-
Secure Location: Store the labeled hazardous waste container in a designated and secure area within the laboratory, away from general traffic.[7]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a spill.[5][6]
-
Closed Containers: Keep the waste container closed at all times, except when adding waste.[5][6]
Step 4: Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7] Do not attempt to dispose of this chemical in the regular trash or down the drain.[6][8]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[5][6] The rinsate must be collected and disposed of as hazardous waste.[5][6] After triple-rinsing and air drying, the container may be disposed of as non-hazardous waste, with the label defaced.[5]
Experimental Workflow for Disposal
This procedural guide is intended to provide essential information for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's environmental health and safety professionals for specific guidance.
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
Disclaimer: No specific Safety Data Sheet (SDS) is available for (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one. The following guidance is based on SDSs for structurally similar compounds, including (R)-4-benzyl-5,5-dimethyl-2-oxazolidinone and (R)-4-Benzyl-2-oxazolidinone. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is compiled to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[1] |
| Skin Protection | Fire/flame resistant and impervious clothing is recommended. Handle with gloves that have been inspected prior to use. Wash and dry hands after handling.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] In case of dust formation, use a dust mask type N95 (US). |
Hazard Identification and First Aid
Based on analogous compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor immediately.[4] |
Handling, Storage, and Disposal Plan
Proper operational procedures are critical for the safe handling and disposal of this compound.
Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep in a dark place under an inert atmosphere at room temperature.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Disposal:
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
-
Do not let the chemical enter drains.[4]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
